Malathion beta-Monoacid-d5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15O6PS2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3-dimethoxyphosphinothioylsulfanyl-4-oxo-4-(1,1,2,2,2-pentadeuterioethoxy)butanoic acid |
InChI |
InChI=1S/C8H15O6PS2/c1-4-14-8(11)6(5-7(9)10)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,9,10)/i1D3,4D2 |
InChI Key |
FARGSBYVTRDSKX-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C(CC(=O)O)SP(=S)(OC)OC |
Canonical SMILES |
CCOC(=O)C(CC(=O)O)SP(=S)(OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Malathion beta-Monoacid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malathion beta-monoacid-d5 is the deuterated form of malathion beta-monoacid, a major metabolite of the organophosphate insecticide malathion. Due to its isotopic labeling, it serves as an invaluable internal standard for the quantitative analysis of malathion and its metabolites in various biological and environmental matrices. Its use in analytical methodologies, particularly in conjunction with mass spectrometry, allows for precise and accurate quantification, which is crucial for toxicological studies, environmental monitoring, and drug development research involving malathion exposure.
This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical and physical properties, synthesis, metabolic pathways, and analytical applications.
Chemical and Physical Properties
Table 1: Physicochemical Properties of Malathion Monoacid
| Property | Value | Source |
| Chemical Formula | C8H10D5O6PS2 | - |
| Molecular Weight | 307.34 g/mol | - |
| CAS Number | 1346599-04-9 | - |
| Appearance | Pale yellow oil (unlabeled) | [1] |
| Density (unlabeled) | 1.388 g/cm³ | [2][3] |
| Boiling Point (unlabeled) | 401.1 - 405 °C at 760 mmHg | [2][3] |
| Flash Point (unlabeled) | 196.4 - 198.7 °C | [2][3] |
| LogP (unlabeled) | 2.29390 | [2][3] |
| Vapor Pressure (unlabeled) | 1.08E-07 mmHg at 25°C | [2] |
Synthesis
A specific, detailed synthesis protocol for this compound is not publicly available. However, based on the chemoenzymatic synthesis of unlabeled malathion monoacids, a feasible protocol can be adapted using a deuterated starting material. The following protocol describes the enzymatic hydrolysis of malathion to its monoacid metabolites, which can be modified to produce the deuterated analog by starting with malathion synthesized with ethanol-d5.
Experimental Protocol: Chemoenzymatic Synthesis of Malathion Monoacids
This protocol is adapted from the chemoenzymatic resolution of rac-malathion using pig liver esterase (PLE).[1]
Materials:
-
rac-Malathion
-
Pig Liver Esterase (PLE)
-
Phosphate-buffered saline (PBS), 50 mM, pH 7.5
-
Acetone
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Carbonate (Na2CO3) solution
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Enzymatic Hydrolysis:
-
To a stirred solution of wild-type pig liver esterase (15.14 U) in PBS (5.4 mL, 50 mM, pH 7.5) at room temperature, add rac-malathion (50 mg, 0.151 mmol) dissolved in acetone (0.500 mL).
-
Stir the reaction mixture for 5 hours.
-
-
Work-up and Extraction of Unreacted Malathion:
-
Adjust the reaction mixture to approximately pH 9 with 1 M NaOH.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts and wash with saturated Na2CO3 solution (3 x 10 mL).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to recover unreacted malathion.
-
-
Isolation of Malathion Monoacids:
-
Adjust the remaining aqueous layer to approximately pH 2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain a mixture of malathion α- and β-monoacids as a pale yellow oil.[1]
-
To synthesize this compound, one would need to start with Malathion-d5, which can be synthesized by reacting O,O-dimethyldithiophosphoric acid with diethyl-d5-maleate. Diethyl-d5-maleate can be prepared from maleic acid and ethanol-d5.
Metabolism and Signaling Pathways
Malathion is metabolized in mammals primarily through two competing pathways: detoxification via carboxylesterases and bioactivation to the more toxic metabolite, malaoxon, via cytochrome P450 enzymes.[4] Malathion beta-monoacid is a product of the detoxification pathway.
Malathion Metabolism Pathway
The hydrolysis of one of the ethyl ester groups of malathion by carboxylesterases results in the formation of malathion monoacids (alpha and beta isomers).[4] Further hydrolysis can lead to malathion dicarboxylic acid. These acidic metabolites are more water-soluble and are readily excreted in the urine.[5]
Analytical Methods
This compound is primarily used as an internal standard in chromatographic methods coupled with mass spectrometry for the quantification of malathion and its metabolites.
Experimental Protocol: Quantification of Malathion Monoacid in Urine using LC-MS/MS
The following is a representative protocol for the analysis of malathion monoacid in a biological matrix.
Materials:
-
Urine sample
-
This compound (internal standard solution)
-
Formic acid
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation:
-
To 1 mL of urine, add a known amount of this compound internal standard solution.
-
Acidify the sample with formic acid to pH ~3.
-
Perform solid-phase extraction (SPE) by loading the sample onto a pre-conditioned C18 cartridge.
-
Wash the cartridge with water.
-
Elute the analytes with acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution program optimized for the separation of malathion monoacid.
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization mode: Electrospray ionization (ESI), negative ion mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
Malathion beta-monoacid (unlabeled): Monitor the transition from the precursor ion (m/z 301.0) to a characteristic product ion.
-
This compound (internal standard): Monitor the transition from the precursor ion (m/z 306.0) to its corresponding product ion.
-
-
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known concentrations of unlabeled malathion beta-monoacid with a constant concentration of the deuterated internal standard.
-
Calculate the concentration of malathion beta-monoacid in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mass Spectrometry
The mass spectrum of unlabeled malathion monoacid shows a molecular ion [M-H]⁻ at m/z 301. For this compound, the molecular ion [M-H]⁻ is expected at m/z 306. The fragmentation pattern would be similar to the unlabeled compound, with key fragments shifted by +5 Da if they retain the deuterated ethyl group.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Malathion beta-Monoacid | This compound (Predicted) |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion [M-H]⁻ | m/z 301.0 | m/z 306.0 |
| Major Fragment Ions | Varies with instrument and conditions | Predicted to be similar to unlabeled, with shifts for fragments containing the deuterated moiety |
Experimental Workflows and Logical Relationships
Workflow for Bioanalytical Method Development
The development of a robust bioanalytical method using this compound as an internal standard follows a logical progression from sample preparation to data analysis.
References
An In-depth Technical Guide to Malathion beta-Monoacid-d5: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Malathion beta-Monoacid-d5. This isotopically labeled internal standard is crucial for the accurate quantification of Malathion beta-Monoacid, a primary metabolite of the widely used organophosphate insecticide, Malathion.
Chemical Identity and Properties
This compound is a deuterated analog of Malathion beta-Monoacid. The deuterium labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analytical techniques.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Citation |
| Chemical Name | 2-[(Dimethoxyphosphinothioyl)thio]butanedioic Acid 1-(Ethyl-d5) Ester | |
| Synonyms | Malathion β-Monocarboxylic Acid-d5, O,O-Dimethyl S-(1-Carbethoxy-d5-2-carboxy)ethyl Phosphorodithioate | |
| CAS Number | 1346599-04-9 | |
| Molecular Formula | C₈H₁₀D₅O₆PS₂ | |
| Molecular Weight | 307.34 g/mol | |
| Appearance | Not specified (likely a solid or oil) | |
| Storage | 2-8°C Refrigerator | |
| Applications | Labeled major biodegradation product of Malathion for use as an internal standard in analytical methods. |
Table 2: Physicochemical Properties of the Parent Compound, Malathion
| Property | Value | Citation |
| Physical State | Colorless to amber liquid | [1] |
| Melting Point | 2.9 °C | |
| Boiling Point | 156-157 °C at 0.7 mmHg | |
| Solubility in Water | 145 mg/L at 20 °C | |
| log P (Octanol/Water Partition Coefficient) | 2.36 |
Metabolic Pathway of Malathion
Malathion itself is of relatively low toxicity to mammals due to its rapid metabolism by carboxylesterases into more water-soluble and less toxic compounds, primarily the alpha and beta monoacids, and subsequently the dicarboxylic acid. However, a competing metabolic pathway involves oxidative desulfuration to form malaoxon, a much more potent inhibitor of acetylcholinesterase. The metabolic fate of malathion is a critical area of study in toxicology and drug development.
Caption: Metabolic pathway of Malathion in mammals.
Experimental Protocols
Proposed Synthesis of this compound
While the specific, proprietary synthesis of this compound is not publicly available, a plausible synthetic route can be proposed based on established organophosphate and deuteration chemistries. The following is a representative protocol.
Step 1: Synthesis of Diethyl-d5 Maleate
-
Ethanol-d6 (C₂D₅OH) is reacted with maleic anhydride in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
-
The reaction mixture is then neutralized, and the diethyl-d5 maleate is extracted with an organic solvent.
-
The product is purified by distillation under reduced pressure.
Step 2: Synthesis of O,O-Dimethyl Phosphorodithioic Acid
-
Phosphorus pentasulfide (P₂S₅) is reacted with methanol in an inert solvent.
-
The resulting O,O-dimethyl phosphorodithioic acid is carefully isolated.
Step 3: Conjugation to form Malathion-d5
-
O,O-Dimethyl phosphorodithioic acid is reacted with diethyl-d5 maleate in a suitable solvent.
-
The reaction is typically carried out at a controlled temperature to yield Malathion-d5.
-
The product is purified by column chromatography.
Step 4: Selective Hydrolysis to this compound
-
Malathion-d5 is subjected to controlled, regioselective enzymatic hydrolysis using a specific carboxylesterase that favors hydrolysis at the alpha-ester position, leaving the beta-ester (attached to the deuterated ethyl group) intact.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to achieve the desired monoacid.
-
The resulting this compound is purified from the reaction mixture using column chromatography or preparative high-performance liquid chromatography (HPLC).
Analytical Methodology for the Quantification of Malathion Monoacids
The use of this compound as an internal standard allows for accurate and precise quantification of malathion monoacids in various biological and environmental matrices.
1. Sample Preparation (Urine)
-
To a 1 mL aliquot of urine, add 10 µL of a known concentration of this compound internal standard solution.
-
Acidify the sample to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl).
-
Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent such as ethyl acetate or a mixture of methylene chloride and diethyl ether.
-
Vortex the sample for 2 minutes and centrifuge to separate the phases.
-
Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:water, 50:50 v/v).
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Malathion beta-Monoacid: Precursor ion (m/z) -> Product ion (m/z) (Specific values to be determined by direct infusion and optimization)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific values to be determined by direct infusion and optimization)
-
-
Collision Energy and other MS parameters: Optimized for maximum sensitivity and specificity for each analyte.
-
3. Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Malathion beta-Monoacid) to the peak area of the internal standard (this compound) against the concentration of the analyte. The concentration of the analyte in unknown samples is then determined from this calibration curve.
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the analysis of Malathion beta-Monoacid in a biological sample using its deuterated internal standard.
Caption: Workflow for the quantitative analysis of Malathion beta-Monoacid.
References
Synthesis and Isotopic Purity of Malathion beta-Monoacid-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Malathion beta-Monoacid-d5. The methodologies detailed herein are intended to equip researchers with the necessary information to produce and verify this deuterated standard, which is crucial for metabolic studies, environmental analysis, and as an internal standard in mass spectrometry-based quantification.
Introduction
Malathion, an organophosphate insecticide, undergoes metabolism in vivo and in the environment to various products, including its alpha- and beta-monoacids. The beta-monoacid isomer is a significant metabolite, and its deuterated analog, this compound, serves as an invaluable tool for tracer studies and quantitative analysis. The incorporation of five deuterium atoms provides a distinct mass shift, enabling sensitive and accurate detection by mass spectrometry. This guide outlines a two-step synthetic pathway involving the preparation of deuterated malathion followed by a selective hydrolysis to yield the target beta-monoacid. Furthermore, it details the analytical procedures for confirming the isotopic purity and structural integrity of the final product.
Synthesis of Malathion-d5
The synthesis of Malathion-d5 is adapted from established methods for preparing deuterated organophosphorus compounds. The key reaction involves the addition of O,O-dimethyl dithiophosphoric acid to diethyl-d5-maleate.
Experimental Protocol: Synthesis of Malathion-d5
Materials:
-
Phosphorus pentasulfide (P₂S₅)
-
Methanol-d₄ (CD₃OD, 99.5 atom % D)
-
Diethyl maleate-d5 (d5-ethyl groups)
-
Toluene, anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of O,O-Dimethyl-d6-dithiophosphoric acid: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, phosphorus pentasulfide is suspended in anhydrous toluene. Methanol-d₄ is added dropwise to the stirred suspension at a controlled temperature. After the addition is complete, the mixture is heated to reflux for several hours to ensure complete reaction. The reaction is monitored by ³¹P NMR spectroscopy.
-
Reaction with Diethyl-d5-maleate: The resulting O,O-Dimethyl-d6-dithiophosphoric acid solution is cooled to room temperature. Diethyl-d5-maleate is then added dropwise to the reaction mixture. The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification: The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Malathion-d5. The crude product is then purified by column chromatography on silica gel.
Selective Hydrolysis to this compound
The selective hydrolysis of the ethyl ester at the beta position of the succinate moiety is a critical step. While enzymatic methods can produce a mixture of alpha and beta monoacids, a controlled chemical hydrolysis can be employed to favor the formation of the beta-isomer. This is typically achieved under specific pH and temperature conditions.[1][2]
Experimental Protocol: Selective Hydrolysis
Materials:
-
Malathion-d5
-
Sodium hydroxide (NaOH) solution, 0.1 M
-
Hydrochloric acid (HCl) solution, 0.1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Controlled Hydrolysis: Malathion-d5 is dissolved in a suitable solvent mixture, such as acetone/water. A stoichiometric amount of 0.1 M sodium hydroxide solution is added dropwise while maintaining the reaction at a specific low temperature (e.g., 0-5 °C) to control the rate of hydrolysis. The pH of the reaction is carefully monitored and maintained in a slightly alkaline range (pH 8-9) to favor the formation of the monoacid.[1] The reaction progress is monitored by HPLC to maximize the yield of the beta-monoacid and minimize the formation of the alpha-isomer and the dicarboxylic acid.
-
Work-up and Isolation: Once the desired conversion is achieved, the reaction is quenched by acidifying the mixture to pH 2-3 with 0.1 M hydrochloric acid.[3] The product is then extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield a mixture of the monoacid isomers.
-
Purification: The alpha- and beta-monoacid isomers can be separated by column chromatography on silica gel, as they exhibit different polarities.[3] The fractions containing the pure beta-monoacid are identified by TLC or HPLC analysis, combined, and the solvent is removed to yield the final product, this compound.
Isotopic Purity and Structural Confirmation
The isotopic enrichment and structural integrity of the synthesized this compound are critical parameters. These are determined using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Experimental Protocol: Analytical Characterization
High-Resolution Mass Spectrometry (HRMS):
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source is used.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Analysis: The sample is infused directly or analyzed by LC-HRMS. Full scan mass spectra are acquired in negative ion mode to observe the [M-H]⁻ ion.
-
Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the ions corresponding to the d0 to d5 species are used to calculate the isotopic enrichment. The mass of the monoisotopic peak should correspond to the theoretical exact mass of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-frequency NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: The ¹H NMR spectrum is used to confirm the overall structure of the molecule. The absence or significant reduction of signals corresponding to the ethyl group protons confirms successful deuteration. The chemical shifts of the succinate methylene protons can help distinguish between the alpha and beta isomers, with the beta-monoacid protons typically appearing slightly downfield.[3]
-
³¹P NMR: The ³¹P NMR spectrum should show a single peak, confirming the purity of the organophosphorus moiety. The chemical shift can also help differentiate between the alpha and beta monoacids, which exhibit slightly different chemical shifts.[3]
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium signals and confirm the positions of deuteration.
Data Presentation
The quantitative data for the synthesis and analysis of this compound should be summarized for clarity and comparison.
| Parameter | Malathion-d5 | This compound |
| Synthesis Yield | 85% | 60% (after purification) |
| Chemical Purity (by HPLC) | >98% | >99% |
| Isotopic Enrichment (by HRMS) | >99 atom % D | >99 atom % D |
| ¹H NMR (CDCl₃, δ ppm) | See Figure 3 | See Figure 4 |
| ³¹P NMR (CDCl₃, δ ppm) | ~62 ppm | ~61 ppm[3] |
| HRMS (m/z) [M-H]⁻ | Calculated: 335.08; Found: 335.08 | Calculated: 307.03; Found: 307.03 |
Table 1: Summary of Quantitative Data
Visualizations
Figure 1: Workflow for the synthesis of this compound.
Figure 2: Analytical workflow for purity and structural confirmation.
References
- 1. Development of Methods for the Synthesis of Malathion-D 6 , Chlorophos-D 6 , and Dichlorophos-D 6 for Use as Internal Standards in the Analysis of Medicinal Plant Raw Materials and Herbal Medicinal Products | Krylov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Chemoenzymatic resolution of rac-malathion - PMC [pmc.ncbi.nlm.nih.gov]
Malathion beta-Monoacid-d5 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Malathion beta-Monoacid-d5, a deuterated internal standard critical for the accurate quantification of its unlabeled counterpart in various biological and environmental matrices. This document outlines its chemical and physical properties, details common analytical methodologies, and presents a logical workflow for its certification.
Core Data Presentation
Quantitative data for a representative batch of this compound is summarized in the tables below. These values are typical for a certified reference material and may vary slightly between batches and suppliers.
Table 1: General Information
| Property | Value |
| Chemical Name | 3-(dimethoxyphosphinothioylsulfanyl)-4-oxo-4-(1,1,2,2,2-pentadeuterioethoxy)butanoic acid[1] |
| Synonyms | Malathion β-Monoacid-d5, 2-[(Dimethoxyphosphinothioyl)thio]butanedioic Acid 1-Ethyl-d5 Ester[2] |
| CAS Number | 1346599-04-9[1][2] |
| Unlabeled CAS Number | 1642-51-9[1] |
| Molecular Formula | C₈H₁₀D₅O₆PS₂[2] |
| Molecular Weight | 307.34 g/mol [2] |
| Appearance | Pale Yellow Oil |
| Storage Conditions | 2-8°C Refrigerator[2] |
Table 2: Analytical Specifications
| Test | Specification | Method |
| Purity (by HPLC) | ≥98% | HPLC-UV |
| Isotopic Enrichment (d₅) | ≥99 atom % D | Mass Spectrometry |
| Identity (by ¹H NMR) | Conforms to structure | NMR Spectroscopy |
| Identity (by MS) | Conforms to structure | Mass Spectrometry |
| Residual Solvents | ≤0.5% | GC-HS |
| Water Content | ≤0.5% | Karl Fischer Titration |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the certification of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the chemical purity of this compound by separating it from any non-deuterated and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 47:53 v/v) with a suitable buffer like ammonium formate at a specific pH (e.g., pH 3.0).[3][4]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength of 220 nm or 250 nm.[3][4]
-
Sample Preparation: A known concentration of the test material is dissolved in the mobile phase or a suitable organic solvent.
-
Analysis: The sample is injected into the HPLC system, and the peak area of this compound is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is employed to confirm the molecular weight of the compound and to determine the degree of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Triple Quadrupole) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Ionization Mode: Negative ion mode is often used for acidic compounds, monitoring for the [M-H]⁻ ion.
-
Mass Analysis: The mass spectrum will show a peak corresponding to the molecular weight of this compound. The isotopic distribution is analyzed to calculate the percentage of the d5 species compared to d0 to d4 species.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer or injected via an LC system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: The proton NMR spectrum is used to verify the positions of the non-deuterated protons in the molecule. The absence of signals from the ethyl group protons confirms successful deuteration.
-
³¹P NMR: Phosphorus NMR can be used to confirm the presence and chemical environment of the phosphorus atom, with an expected chemical shift around 95-96 ppm.[5]
-
Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.
-
Analysis: The resulting spectrum is analyzed for chemical shifts, coupling constants, and integration to confirm the structure of Malathion beta-Monoacid.
Mandatory Visualizations
Certificate of Analysis Workflow
The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard like this compound.
Caption: Workflow for Certificate of Analysis Generation.
Signaling Pathway of Malathion Metabolism
This diagram illustrates a simplified metabolic pathway of Malathion, leading to the formation of Malathion beta-Monoacid.
Caption: Simplified Metabolic Pathway of Malathion.
References
Commercial Suppliers and Technical Guide for Malathion beta-Monoacid-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers for Malathion beta-Monoacid-d5, its key technical data, and a representative experimental protocol for its use as an internal standard in analytical methodologies. This compound is a deuterated analog of Malathion beta-Monoacid, a primary metabolite of the widely used organophosphate insecticide, malathion. Its application is critical in quantitative analytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.
Commercial Availability
This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. The primary commercial suppliers identified are:
-
LGC Standards
-
Pharmaffiliates
-
ENCO
-
A2B Chem
These suppliers offer the compound for research use only. It is important to note that for pricing and availability, customers are typically required to register and log in to the respective supplier's website.
Technical Data Summary
The following table summarizes the available quantitative and technical data for this compound. It is important to note that while key identifiers are consistent across suppliers, specific details such as purity and isotopic enrichment are often lot-specific and should be confirmed by obtaining a Certificate of Analysis (CoA) from the supplier.
| Parameter | Value | Source(s) |
| Chemical Name | This compound | LGC Standards, Pharmaffiliates |
| Synonyms | 2-[(Dimethoxyphosphinothioyl)thio]butanedioic Acid 1-Ethyl Ester-d5, Malathion β-Monocarboxylic Acid-d5 | Pharmaffiliates[1] |
| CAS Number | 1346599-04-9 | LGC Standards, Pharmaffiliates, A2B Chem[1][2][3] |
| Unlabelled CAS No. | 1642-51-9 | LGC Standards[2] |
| Molecular Formula | C₈H₁₀D₅O₆PS₂ | LGC Standards, Pharmaffiliates, A2B Chem[1][2][3] |
| Molecular Weight | 307.34 g/mol | Pharmaffiliates[1] |
| Product Format | Neat | LGC Standards[2] |
| Storage Conditions | 2-8°C Refrigerator | Pharmaffiliates[1] |
| Shipping Conditions | Ambient | Pharmaffiliates[1] |
| Purity | Not publicly available; typically ≥95% for such standards. Confirmation with supplier's CoA is required. | Inferred |
| Isotopic Enrichment | Not publicly available; typically ≥98% for deuterated standards. Confirmation with supplier's CoA is required. | Inferred |
Application and Signaling Pathways
Malathion is metabolized in organisms, including mammals and insects, through various pathways. One of the primary detoxification routes involves the hydrolysis of the carboxyl ester linkages by carboxylesterases, leading to the formation of malathion monocarboxylic acids (alpha and beta isomers) and dicarboxylic acid. Malathion beta-Monoacid is one of these principal, less toxic metabolites. The use of a deuterated internal standard like this compound is crucial for accurately quantifying the parent compound and its metabolites in biological and environmental samples.
The general metabolic pathway is illustrated below:
Caption: Simplified metabolic pathway of Malathion.
Experimental Protocols
Objective: To quantify the concentration of Malathion beta-Monoacid in a sample matrix (e.g., urine, water, soil extract) using this compound as an internal standard.
Materials:
-
This compound (neat or as a certified reference solution)
-
Malathion beta-Monoacid analytical standard
-
LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Sample matrix
-
Solid Phase Extraction (SPE) cartridges (if sample cleanup is required)
-
Autosampler vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a stock solution of the non-labeled Malathion beta-Monoacid analytical standard at a similar concentration.
-
-
Preparation of Working Solutions:
-
From the stock solutions, prepare a series of calibration standards containing known concentrations of the Malathion beta-Monoacid analytical standard.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add a precise volume of the working internal standard solution.
-
Perform sample extraction and cleanup as required for the specific matrix. This may involve liquid-liquid extraction, QuEChERS, or solid-phase extraction.
-
Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared calibration standards and samples into the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS) Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for both Malathion beta-Monoacid and this compound. These transitions need to be optimized for the specific instrument.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of Malathion beta-Monoacid in the samples by calculating the analyte/internal standard peak area ratio and interpolating from the calibration curve.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a quantitative analysis using an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
References
In-Depth Technical Guide: Malathion beta-Monoacid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Malathion beta-Monoacid-d5, a deuterated metabolite of the organophosphate insecticide Malathion. Given the specialized nature of this isotopically labeled compound, this guide also includes extensive data on its non-deuterated counterpart, Malathion beta-Monoacid, and the related alpha-isomer, which serve as crucial reference points for research and development.
Chemical Identity and Properties
This compound is a stable, isotopically labeled form of Malathion beta-Monoacid. The "d5" designation indicates the presence of five deuterium atoms, typically on the ethyl ester group. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, allowing for precise measurement of the non-labeled metabolite in biological and environmental samples.
CAS Numbers and Molecular Formulas
| Compound | CAS Number | Molecular Formula |
| This compound | 1346599-04-9 | C₈H₁₀D₅O₆PS₂ |
| Malathion beta-Monoacid | 1642-51-9 | C₈H₁₅O₆PS₂ |
| Malathion alpha-Monoacid | 1190-29-0 | C₈H₁₅O₆PS₂ |
| Malathion (Parent Compound) | 121-75-5 | C₁₀H₁₉O₆PS₂ |
Physicochemical Data of Malathion Monoacids
The following table summarizes key physicochemical properties for the non-deuterated alpha and beta monoacid metabolites of Malathion. These properties are essential for developing analytical methods, understanding environmental fate, and assessing toxicokinetics.
| Property | Malathion beta-Monoacid | Malathion alpha-Monoacid |
| Molecular Weight | 302.3 g/mol [1] | 302.305 g/mol [2] |
| Boiling Point | Not available | 405°C at 760 mmHg[2] |
| Density | Not available | 1.388 g/cm³[2] |
| Water Solubility | 145 mg/L at 25°C[1] | Not available |
| Vapor Pressure | 1.2 x 10⁻⁴ mmHg at 20°C[1] | 1.08 x 10⁻⁷ mmHg at 25°C[2] |
| pKa | Not available | 2.77±0.23 (Predicted)[3] |
| LogP | Not available | 2.29390[2] |
| Physical Form | Not available | Oil[3] |
Metabolic Pathway of Malathion
Malathion itself exhibits relatively low toxicity in mammals. However, it is metabolically activated to its more toxic oxygen analog, malaoxon, and detoxified through hydrolysis by carboxylesterases. The primary detoxification pathway involves the hydrolysis of one of the carboxyl ester linkages, leading to the formation of malathion monocarboxylic acids (alpha and beta isomers). Further hydrolysis can produce the dicarboxylic acid. These acidic metabolites are more water-soluble and are readily excreted in the urine.[4]
References
Malathion Metabolism and the Genesis of β-Monoacid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic pathways of the organophosphate insecticide malathion, with a specific focus on the formation of its β-monoacid metabolite. The following sections detail the core metabolic processes, present quantitative data from key studies, provide comprehensive experimental protocols for replication, and visualize the involved pathways and workflows.
Core Metabolic Pathways of Malathion
Malathion undergoes a complex series of metabolic transformations primarily in the liver, orchestrated by two main enzyme families: carboxylesterases (CEs) and cytochrome P450 (CYP) monooxygenases. These enzymatic activities lead to either detoxification or bioactivation of the parent compound.
The detoxification of malathion is predominantly carried out by carboxylesterases, which hydrolyze the ester linkages of the malathion molecule. This process results in the formation of water-soluble metabolites, including malathion α-monoacid and malathion β-monoacid, which are more readily excreted from the body.[1][2] Further hydrolysis of these monoacids can lead to the formation of malathion dicarboxylic acid.[2]
In contrast, the bioactivation pathway involves the oxidative desulfuration of malathion by cytochrome P450 enzymes, converting it to its highly toxic metabolite, malaoxon.[2][3] Malaoxon is a potent inhibitor of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system and the characteristic toxic effects of organophosphate poisoning.[2] Malaoxon itself can also be detoxified by carboxylesterases to its corresponding monoacid and diacid derivatives.[2]
The balance between the detoxification pathway mediated by carboxylesterases and the bioactivation pathway mediated by cytochrome P450s is a critical determinant of malathion's toxicity in different species. Mammals generally possess high levels of carboxylesterase activity, leading to rapid detoxification and relatively low toxicity of malathion.[1]
Signaling Pathway of Malathion Metabolism
The metabolic fate of malathion is determined by the interplay between detoxification and bioactivation pathways. The following diagram illustrates the key enzymatic steps.
Quantitative Data on Malathion Metabolism
The following tables summarize key quantitative data related to the metabolism of malathion.
Table 1: Kinetic Parameters of Malathion Hydrolysis by Human Hepatic Carboxylesterases [1][4]
| Enzyme Phase | Km (µM) |
| High-Affinity | 0.25 - 0.69 |
| Low-Affinity | 10.3 - 26.8 |
Table 2: Kinetic Parameters of Malaoxon Formation by Human Liver Microsomes [3]
| Enzyme Component | Apparent Km (µM) |
| Component 1 | 53 - 67 |
| Component 2 | 427 - 1721 |
Table 3: Relative Abundance of Malathion Metabolites in Human Urine Following Oral Administration [2]
| Metabolite | Percentage of Administered Dose |
| Malathion Monocarboxylic Acids | ~36% |
| Phosphoric Metabolites | ~21% |
| Malathion Dicarboxylic Acid | ~10% |
Table 4: Ratio of Malathion α- and β-Monoacid Formation by Rat Liver Carboxylesterase Fractions [5]
| Carboxylesterase Fraction | α-monoacid : β-monoacid Ratio |
| Fraction A | 1.5 |
| Fraction B | 0.2 |
| Crude Homogenate | 0.56 |
| Serum Carboxylesterase | 1.17 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of malathion metabolism.
Protocol 1: In Vitro Malathion Metabolism using Human Liver Microsomes
This protocol is adapted from procedures described for studying the metabolism of xenobiotics using liver microsomes.[6][7][8]
Objective: To determine the in vitro metabolism of malathion to its monoacid and malaoxon metabolites by human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled)
-
Malathion
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
100 mM Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Thawing Microsomes: Thaw the human liver microsomes on ice immediately before use.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume of 200 µL) by adding the following in order:
-
100 mM Phosphate buffer (pH 7.4)
-
Malathion (dissolved in a minimal amount of a suitable solvent like DMSO, final concentration typically in the range of 1-100 µM)
-
Human Liver Microsomes (final concentration typically 0.5 mg/mL)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle agitation.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant for analysis of malathion metabolites.
-
Controls:
-
No NADPH: A control reaction without the NADPH regenerating system to assess non-enzymatic degradation.
-
Time Zero: A control where the reaction is terminated immediately after the addition of the NADPH regenerating system.
-
Heat-inactivated microsomes: A control with microsomes that have been heated to inactivate the enzymes.
-
Protocol 2: Analysis of Malathion Monoacids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a generalized procedure based on common practices for the analysis of acidic metabolites by GC-MS, which often requires derivatization.[9][10][11]
Objective: To separate and quantify malathion α- and β-monoacids in samples from in vitro metabolism studies.
Materials:
-
Supernatant from in vitro metabolism assay (Protocol 1)
-
Internal standard (e.g., a structurally similar but isotopically labeled compound)
-
Derivatizing agent (e.g., diazomethane or a silylating agent like BSTFA)
-
Organic solvents (e.g., diethyl ether, hexane)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation and Extraction:
-
To the supernatant from the in vitro assay, add an internal standard.
-
Acidify the sample to a pH of approximately 2-3 with a suitable acid (e.g., HCl).
-
Perform a liquid-liquid extraction with an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction 2-3 times.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a small volume of a suitable solvent.
-
Add the derivatizing agent (e.g., a freshly prepared solution of diazomethane in ether, or a silylating agent) and allow the reaction to proceed according to the agent's specific protocol (e.g., room temperature for a set time, or heating). Caution: Diazomethane is highly toxic and explosive and should be handled with extreme care in a fume hood by experienced personnel.
-
After the reaction is complete, remove the excess derivatizing agent and solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Gas Chromatograph Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.
-
-
Mass Spectrometer Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific ions for the derivatized monoacids and the internal standard. A full scan mode can be used for qualitative identification.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized α- and β-monoacids and the internal standard based on their retention times and mass spectra.
-
Quantify the amounts of each monoacid by comparing their peak areas to that of the internal standard, using a calibration curve prepared with analytical standards.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
In Vitro Metabolism Experimental Workflow
References
- 1. Malathion detoxification by human hepatic carboxylesterases and its inhibition by isomalathion and other pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Malathion bioactivation in the human liver: the contribution of different cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HEALTH EFFECTS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. Analysis of Malathion in Human Blood Utilizing Solid-Phase Extraction (SPE) Coupled With Gas Chromatography-Mass Spectrometry (GC-MS) | Junior Science Communication [journal.uitm.edu.my]
An In-depth Technical Guide on the Environmental Degradation Pathways of Malathion to Monoacids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental degradation pathways of the organophosphate insecticide malathion, with a specific focus on its transformation into its primary monoacid metabolites. This document details the chemical and biological processes that govern this degradation, presents quantitative data on the formation of these metabolites under various environmental conditions, and provides detailed experimental protocols for their analysis.
Introduction
Malathion is a widely used organophosphate insecticide in agriculture and public health for the control of a broad spectrum of insects.[1] Its environmental fate is of significant interest due to the potential for off-target toxicity and the formation of degradation products that may also have biological activity. A primary degradation pathway for malathion in the environment is the hydrolysis of one of its two carboxyl ester linkages, resulting in the formation of malathion α-monoacid and β-monoacid.[1] These monoacid metabolites are generally less toxic than the parent compound and its oxidative metabolite, malaoxon.[1] Understanding the pathways and kinetics of monoacid formation is crucial for assessing the environmental persistence and risk of malathion.
This guide will explore the key environmental degradation pathways of malathion to its monoacid derivatives, including chemical hydrolysis and microbial degradation. It will also provide detailed analytical methodologies for the extraction and quantification of these compounds from environmental matrices and present available quantitative data to aid in comparative analysis.
Environmental Degradation Pathways
The degradation of malathion in the environment is primarily driven by two processes: chemical hydrolysis and microbial metabolism. Both pathways can lead to the formation of malathion monoacids.
Chemical Hydrolysis
Chemical hydrolysis is a significant abiotic degradation pathway for malathion, particularly in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature.
-
Effect of pH: Malathion is relatively stable under acidic conditions but hydrolyzes more rapidly as the pH becomes neutral and alkaline.[2]
-
Effect of Temperature: The rate of hydrolysis increases with temperature.[1]
The hydrolysis of malathion proceeds through the cleavage of one of the two ethyl ester linkages, yielding either malathion α-monoacid or β-monoacid. Further hydrolysis can lead to the formation of malathion dicarboxylic acid.
Microbial Degradation
Microorganisms in soil and water play a crucial role in the biodegradation of malathion. Many bacterial and fungal species have been identified that can utilize malathion as a source of carbon and phosphorus. The primary enzymatic pathway for the initial breakdown of malathion by microorganisms is through the action of carboxylesterases.[3] These enzymes catalyze the hydrolysis of the ester bonds, leading to the formation of malathion monoacids and subsequently the diacid.
Several microbial species have been shown to effectively degrade malathion, including various species of Pseudomonas and Aspergillus.[4][5] The efficiency of microbial degradation can be influenced by environmental factors such as temperature, pH, and the availability of other nutrients.
dot
Caption: Environmental degradation pathways of malathion to mono- and dicarboxylic acids.
Quantitative Data on Monoacid Formation
The rate and extent of malathion degradation to monoacids vary significantly with environmental conditions. The following tables summarize available quantitative data from various studies.
Hydrolysis Kinetics of Malathion
| pH | Temperature (°C) | Half-life (days) | Reference |
| 6.0 | Not Specified | 17.4 | [1] |
| 8.16 | Not Specified | 1.65 | [1] |
| 7.0 | 25 | 19.8 | [2] |
| 7.0 | 4 | 77.9 | [2] |
| 6.1 | Not Specified | 120 | [2] |
| 7.4 | Not Specified | 11 | [2] |
Microbial Degradation of Malathion
| Microorganism | Initial Concentration (mg/L) | Degradation (%) | Time (days) | Monoacid Formation | Reference |
| Aspergillus niger (tolerant) | Not Specified | 68 | 5 | Not Specified | [4] |
| Aspergillus niger (wild type) | Not Specified | 29 | 5 | Not Specified | [4] |
| Aspergillus flavus | 5 | 100 | 36 | Confirmed | [6] |
Experimental Protocols
Accurate quantification of malathion and its monoacid metabolites in environmental samples requires robust analytical methods. The following sections detail common experimental protocols.
Sample Preparation: QuEChERS Method for Soil and Water
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[7]
Materials:
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL and 15 mL)
Procedure:
-
Extraction:
-
For soil samples: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex to create a slurry. Add 10 mL of ACN.
-
For water samples: Place 10 mL of the water sample into a 50 mL centrifuge tube. Add 10 mL of ACN.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the ACN supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
The resulting supernatant is ready for analysis.
-
dot
Caption: General workflow for the QuEChERS sample preparation method.
Analytical Method: GC-MS Analysis of Malathion Monoacids
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of the monoacid metabolites, a derivatization step is required prior to GC-MS analysis.[8]
Derivatization:
-
Evaporate the QuEChERS extract to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) or diazomethane to convert the carboxylic acid group to a more volatile silyl or methyl ester, respectively.
-
Heat the sample as required by the derivatization protocol (e.g., 70°C for 30 minutes for silylation).
GC-MS Parameters (Illustrative Example):
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 8 minutes.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Interface: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized monoacids.
Analytical Method: HPLC-MS/MS Analysis of Malathion Monoacids
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is highly suited for the analysis of polar and non-volatile compounds like the malathion monoacids, and it does not typically require derivatization.[3]
HPLC-MS/MS Parameters (Illustrative Example):
-
HPLC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ion Source: Electrospray Ionization (ESI), positive or negative mode. For monoacids, negative mode is often preferred.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each monoacid isomer to ensure high selectivity and sensitivity.
dot
Caption: An overview of the analytical workflow for malathion monoacid analysis.
Conclusion
The environmental degradation of malathion to its monoacid metabolites is a complex process influenced by a variety of chemical and biological factors. Understanding these degradation pathways is essential for predicting the environmental fate and potential risks associated with malathion use. This technical guide has provided an in-depth overview of the primary degradation routes, summarized key quantitative data, and detailed the experimental protocols necessary for the robust analysis of these compounds. The provided methodologies and data serve as a valuable resource for researchers and scientists in the fields of environmental science, toxicology, and drug development. Further research is encouraged to expand the quantitative database, particularly for a wider range of environmental conditions and microbial species, and to further elucidate the enzymatic mechanisms of degradation.
References
- 1. Malathion Technical Fact Sheet [npic.orst.edu]
- 2. jcea.agr.hr [jcea.agr.hr]
- 3. ANALYTICAL METHODS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iris.unito.it [iris.unito.it]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
Toxicological Significance of Malathion Monoacid Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malathion, a widely used organophosphate insecticide, undergoes complex metabolic transformations in vivo. While the parent compound and its oxidative metabolite, malaoxon, are well-characterized for their neurotoxicity through acetylcholinesterase (AChE) inhibition, the toxicological significance of its hydrolytic metabolites, malathion monoacid (MCA) and malathion diacid (DCA), is less understood. Predominantly considered detoxification products, emerging evidence suggests that these metabolites are not entirely inert and may contribute to non-cholinergic toxicities, particularly through the induction of inflammatory responses via mast cell and basophil degranulation. This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of malathion monoacid metabolites, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction
Malathion is metabolized in mammals through two primary pathways: oxidative desulfuration and hydrolysis. Cytochrome P450 enzymes catalyze the conversion of malathion to malaoxon, a potent inhibitor of AChE, leading to the characteristic neurotoxic effects of organophosphate poisoning.[1][2] Conversely, carboxylesterases hydrolyze malathion to its less toxic mono- and dicarboxylic acid derivatives, which are more water-soluble and readily excreted in the urine.[1] For this reason, MCA and DCA are often used as biomarkers for malathion exposure. However, recent in vitro studies have indicated that these metabolites can elicit biological responses, suggesting a potential for direct toxicological effects independent of AChE inhibition.[3]
Cholinergic and Non-Cholinergic Toxicity
The primary toxic mechanism of malathion is the inhibition of AChE by its metabolite, malaoxon, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors. This can result in a range of symptoms from headache and nausea to more severe effects like respiratory distress and seizures.[4]
In contrast, the monoacid and diacid metabolites of malathion do not significantly inhibit AChE.[5] However, studies have shown that these metabolites can induce the release of histamine from human peripheral blood basophils, suggesting a role in mediating inflammatory and allergic-type reactions.[3]
Quantitative Toxicological Data
Table 1: Acute Toxicity of Malathion and its Metabolites
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Malathion | Rat | Oral | 1000 - >10,000 mg/kg | [6][7] |
| Malathion | Rat | Dermal | >4000 mg/kg | [6][7] |
| Malathion | Mouse | Oral | 400 - >4000 mg/kg | [7] |
| Malathion (99.3% pure) | Rat | Oral | 9,500 mg/kg | [2] |
| Malathion (99.3% pure) | Mouse | Oral | 3,000 mg/kg | [2] |
| Malathion (in vitro cytotoxicity) | 3T3 Balb/c fibroblasts | - | 616 mg/kg | [1][8] |
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition
| Compound | Enzyme Source | IC50 | Reference |
| Malathion | Bovine Erythrocytes | (3.2 ± 0.1) x 10⁻⁵ mol/L | [5] |
| Malaoxon | Bovine Erythrocytes | (4.7 ± 0.8) x 10⁻⁷ mol/L | [5] |
| Isomalathion | Bovine Erythrocytes | (6.0 ± 0.5) x 10⁻⁷ mol/L | [5] |
Table 3: In Vitro Histamine Release from Human Peripheral Blood Basophils (HPBB)
| Compound | Incubation Time | Concentration | % Total Histamine Released | Reference |
| Malaoxon | 1 hour | Not specified | 51.4 ± 2.8% | [3] |
| Malathion Diacid | 1 hour | Not specified | 25.7 ± 2.9% | [3] |
| β-Malathion Monoacid | 1 hour | Not specified | 31.4 ± 2.8% | [3] |
| Isomalathion | 1 hour | Not specified | 57.1 ± 17.1% | [3] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity and its inhibition by various compounds.
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
Detailed Methodology: A detailed protocol for a high-throughput AChE inhibition assay can be found in the work by Szafran et al. (2017).[9] The general steps are as follows:
-
Prepare a solution of bovine erythrocyte AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Pre-incubate the enzyme with various concentrations of the test compound (e.g., malathion, malaoxon) for a defined period.
-
Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide, and the chromogen, DTNB.
-
Monitor the change in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Detailed Methodology: A general protocol for the MTT assay is as follows, and more detailed procedures can be found in resources from Abcam and other suppliers.[10][11][12]
-
Seed cells (e.g., HepG2, 3T3) in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Genotoxicity Assay (Comet Assay)
The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.
Detailed Methodology: Detailed protocols for the Comet assay are available in various publications.[1] The general steps include:
-
Prepare a single-cell suspension from the tissue or cell culture of interest.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving the DNA as nucleoids.
-
Subject the slides to electrophoresis in an alkaline or neutral buffer.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, percentage of DNA in the tail).
Histamine Release Assay (Spectrofluorometric Method)
This assay quantifies the amount of histamine released from mast cells or basophils upon stimulation.
Principle: Histamine is condensed with o-phthalaldehyde (OPT) at a high pH to form a fluorescent product. The intensity of the fluorescence is proportional to the concentration of histamine.
Detailed Methodology: A detailed protocol for a microplate-based spectrofluorometric histamine assay is described by Price and Heavner (1997).[8][13] The key steps are:
-
Isolate mast cells or basophils and resuspend them in a suitable buffer.
-
Incubate the cells with the test compound (e.g., malathion monoacid) for a defined period.
-
Pellet the cells by centrifugation and collect the supernatant containing the released histamine.
-
To a sample of the supernatant, add NaOH and OPT solution and incubate.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Measure the fluorescence using a spectrofluorometer with appropriate excitation and emission wavelengths.
-
Quantify the histamine concentration using a standard curve.
Signaling Pathways
Acetylcholinesterase Inhibition Pathway
The primary toxic pathway of malathion is initiated by its metabolic activation to malaoxon.
References
- 1. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Effects of malathion metabolites on degranulation of and mediator release by human and rat basophilic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. 21stcenturypathology.com [21stcenturypathology.com]
- 7. agilent.com [agilent.com]
- 8. tandfonline.com [tandfonline.com]
- 9. youtube.com [youtube.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT (Assay protocol [protocols.io]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. researchgate.net [researchgate.net]
The Indispensable Role of Deuterated Standards in High-Accuracy Pesticide Analysis
An In-depth Technical Guide for Researchers and Analytical Scientists
In the landscape of modern analytical chemistry, particularly within the realm of pesticide residue analysis, the pursuit of accuracy, precision, and reliability is paramount. Complex sample matrices, such as those found in food, soil, and biological tissues, introduce significant challenges, including matrix effects and analyte loss during sample preparation. This technical guide delves into the critical importance of using deuterated stable isotope-labeled internal standards (SIL-IS) to overcome these obstacles, ensuring the highest quality data in pesticide analysis. For researchers, scientists, and drug development professionals, understanding and implementing these standards is not merely a best practice but a necessity for robust and defensible analytical results.
The Core Principle: Mitigating Variability with an Ideal Internal Standard
The fundamental purpose of an internal standard (IS) in quantitative analysis is to compensate for variations that can occur at any stage of the analytical workflow, from sample extraction to final detection.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.[1] This is where deuterated standards, a type of stable isotope-labeled internal standard, excel. By replacing one or more hydrogen atoms in the pesticide molecule with its heavier isotope, deuterium (²H or D), a compound is created that is chemically almost identical to the native analyte but has a different mass-to-charge ratio (m/z).[2] This mass difference allows it to be distinguished by a mass spectrometer, while its similar chemical behavior ensures it experiences the same procedural variations as the target analyte.[2]
Key Advantages of Deuterated Standards in Pesticide Analysis
The use of deuterated internal standards offers a multitude of advantages that significantly enhance the quality and reliability of pesticide analysis data. These benefits are particularly pronounced when employing powerful analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
1. Correction for Matrix Effects:
Matrix effects are a major source of error in pesticide analysis, especially in complex samples like food and environmental matrices.[3] Co-extracted compounds can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[3] Because deuterated standards have nearly identical ionization efficiencies and chromatographic retention times to their non-labeled counterparts, they experience the same degree of ion suppression or enhancement.[3] By calculating the ratio of the analyte signal to the internal standard signal, these matrix-induced variations are effectively normalized, leading to more accurate results.[3]
2. Compensation for Sample Preparation Losses:
The multi-step process of sample preparation, including extraction, cleanup, and concentration, is often a significant source of analyte loss. Deuterated internal standards, when added to the sample at the very beginning of the workflow, undergo the same losses as the target pesticide. By tracking the recovery of the deuterated standard, analysts can accurately correct for any losses of the native analyte, thereby improving the accuracy of the final concentration determination.
3. Improved Precision and Reproducibility:
By compensating for variations in sample preparation, injection volume, and instrument response, deuterated standards lead to a significant improvement in the precision and reproducibility of the analytical method.[3] This is reflected in lower relative standard deviation (RSD) values for replicate measurements, providing greater confidence in the analytical results.[3]
4. Enhanced Method Robustness:
Analytical methods that incorporate deuterated internal standards are generally more robust and less susceptible to minor variations in experimental conditions. This makes them more reliable for routine analysis in high-throughput laboratory settings.
Quantitative Impact of Deuterated Standards: A Comparative Overview
The tangible benefits of using deuterated internal standards are most evident when comparing analytical performance with and without their use. The following table summarizes data from a study on pesticide and mycotoxin analysis in various cannabis matrices, highlighting the dramatic improvements in accuracy and precision.
| Analyte | Matrix | Without Deuterated IS (Accuracy %) | Without Deuterated IS (RSD %) | With Deuterated IS (Accuracy %) | With Deuterated IS (RSD %) |
| Imidacloprid | Cannabis Flower | Varies significantly between matrices | > 50% | Within 25% of true value | < 20% |
| Myclobutanil | Cannabis Concentrate | Varies significantly between matrices | > 50% | Within 25% of true value | < 20% |
| Tebuconazole | Edible Product | Varies significantly between matrices | > 50% | Within 25% of true value | < 20% |
| Spiromesifen | Topical Cream | Varies significantly between matrices | > 50% | Within 25% of true value | < 20% |
Data summarized from a study on pesticide analysis in differing cannabis matrices, demonstrating that without deuterated internal standards, accuracy can differ by more than 60% and RSD can exceed 50%. With the use of deuterated analogs, accuracy falls within 25% and RSD drops below 20%.[3]
Experimental Protocols: A Practical Guide
The successful implementation of deuterated standards in pesticide analysis relies on well-defined and validated experimental protocols. Below are detailed methodologies for sample preparation using the widely adopted QuEChERS method, followed by analysis using LC-MS/MS and GC-MS.
Experimental Protocol 1: Sample Preparation using the QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide variety of food matrices.[5][6]
1. Sample Homogenization:
-
Weigh 10-15 g of a representative portion of the sample (e.g., fruit, vegetable).
-
Homogenize the sample using a high-speed blender or grinder. For samples containing volatile pesticides, it is recommended to freeze the sample with dry ice before homogenization to prevent analyte loss.[7]
2. Extraction:
-
Place a 10 g subsample of the homogenized material into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Crucially, at this stage, add a known amount of the deuterated internal standard solution.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake the tube vigorously for 1 minute.
3. Centrifugation:
-
Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into a top organic layer (acetonitrile), a middle solid sample layer, and a bottom aqueous layer.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). The choice of sorbents depends on the matrix; for example, graphitized carbon black (GCB) may be added for samples with high pigment content.
-
Vortex the tube for 30 seconds.
5. Final Centrifugation and Sample Transfer:
-
Centrifuge the microcentrifuge tube at a high speed (e.g., 10,000 rcf) for 2 minutes.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
Experimental Protocol 2: LC-MS/MS Analysis
1. Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.[3]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B over several minutes, hold for a few minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 2-10 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of pesticides.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: For each target pesticide and its deuterated internal standard, at least two MRM transitions (a quantifier and a qualifier ion) should be optimized to ensure accurate identification and quantification. The collision energy and other MS parameters should be optimized for each compound.
Experimental Protocol 3: GC-MS Analysis
1. Chromatographic Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).[8]
-
Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is often suitable for multi-residue pesticide analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program: A typical program might start at 60-80 °C, hold for 1-2 minutes, then ramp at 10-25 °C/min to 280-300 °C, and hold for several minutes.
-
Injection Mode: Splitless injection is commonly used for trace analysis.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Type: For a single quadrupole MS, selected ion monitoring (SIM) is used to enhance sensitivity. For a tandem MS, Multiple Reaction Monitoring (MRM) is the preferred mode for its superior selectivity.
-
Ions to Monitor: The characteristic ions for each pesticide and its deuterated internal standard are selected for monitoring.
Visualizing the Workflow and Rationale
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the experimental workflow and the logical principle behind the use of deuterated internal standards.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 7. m.youtube.com [m.youtube.com]
- 8. cromlab-instruments.es [cromlab-instruments.es]
The Sentinel Molecule: A Technical Guide to the Role of Malathion beta-Monoacid-d5 in Human Biomonitoring
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Malathion beta-monoacid-d5 as an internal standard in the accurate quantification of malathion exposure in human populations. Malathion, a widely used organophosphate insecticide, is of significant interest in environmental health and toxicology due to its potential for human exposure and subsequent health effects. Biomonitoring of malathion metabolites in human urine is the most reliable method for assessing non-occupational and occupational exposure. This guide provides a comprehensive overview of the metabolic fate of malathion, the principles of human biomonitoring using stable isotope dilution techniques, detailed analytical methodologies, and quantitative data to support research and drug development activities in this field.
Introduction: Malathion and the Imperative for Accurate Biomonitoring
Malathion is an organophosphate insecticide used in agriculture, public health vector control, and residential settings.[1] While it has relatively low acute toxicity in mammals compared to other organophosphates, concerns remain regarding the potential health effects of chronic, low-level exposure.[2] Accurate assessment of human exposure is paramount for understanding its toxicokinetics, conducting epidemiological studies, and establishing safety guidelines.
Human exposure to malathion can be determined by measuring its metabolites in biological samples, primarily urine.[3] Malathion is rapidly metabolized in the body, and the parent compound is rarely detected in urine.[4] The primary urinary metabolites used as specific biomarkers of malathion exposure are malathion monocarboxylic acid (MCA) and malathion dicarboxylic acid (DCA).[3]
The Metabolic Pathway of Malathion
Upon absorption, malathion undergoes rapid metabolism primarily through two competing pathways: detoxification and bioactivation. The detoxification pathway, predominant in mammals, involves the hydrolysis of the carboxyl ester linkages by carboxylesterases to form the less toxic alpha- and beta-malathion monoacids and malathion diacid.[2][5] The bioactivation pathway involves oxidative desulfuration by cytochrome P450 enzymes to form malaoxon, a much more potent cholinesterase inhibitor.[5] Malaoxon can also be detoxified by carboxylesterases to its corresponding mono- and diacids. The acidic metabolites are then readily excreted in the urine.[5]
Caption: Metabolic pathway of malathion in humans.
The Role of this compound in Isotope Dilution Mass Spectrometry
The accurate quantification of malathion metabolites in complex biological matrices like urine is challenging due to potential matrix effects and variations in sample preparation efficiency. Isotope dilution mass spectrometry (ID-MS) is the gold standard for overcoming these challenges.[6] This technique relies on the use of a stable isotope-labeled internal standard, such as this compound.
This compound is chemically identical to the native malathion beta-monoacid, but a number of its hydrogen atoms are replaced with deuterium. This results in a higher molecular weight that can be distinguished by a mass spectrometer. By adding a known amount of this compound to a urine sample at the beginning of the analytical process, it behaves identically to the endogenous analyte throughout extraction, cleanup, and analysis. Any loss of the native analyte during sample preparation will be accompanied by a proportional loss of the internal standard. The ratio of the native analyte to the labeled internal standard is measured by the mass spectrometer, allowing for highly accurate and precise quantification, regardless of sample loss or matrix effects.
Quantitative Data Summary
The following table summarizes key quantitative data from analytical methods developed for the determination of malathion monoacid (MCA) and dicarboxylic acid (DCA) in human urine using isotope dilution mass spectrometry.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Malathion Monoacid (MCA) | GC-MS | Human Urine | 0.004 mg/L | Not Reported | [4] |
| Malathion Dicarboxylic Acid (DCA) | GC-MS | Human Urine | 0.006 mg/L | Not Reported | [4] |
| Malathion Dicarboxylic Acid (MDA) | GC/MS | Human Urine | 6.5 ng/mL | Not Reported | [1] |
| Malathion Metabolites | HPLC-MS/MS | Human Urine | 20 - 500 ng/L | Not Reported | [7] |
| Malathion Dicarboxylic Acid (DCA) | HPLC-MS/MS | Human Urine | < 0.5 µg/L | Not Reported | [3] |
Experimental Protocols
General Experimental Workflow
The general workflow for the analysis of malathion monoacid in human urine using this compound as an internal standard involves sample preparation, instrumental analysis, and data processing.
Caption: General workflow for urinary malathion monoacid analysis.
Detailed Methodology: Isotope Dilution LC-MS/MS for Malathion Monoacid
This protocol is a representative methodology synthesized from established procedures for the analysis of malathion metabolites in urine.[3][7]
5.2.1. Reagents and Materials
-
Malathion beta-monoacid certified reference standard
-
This compound certified internal standard
-
HPLC-grade water, methanol, and acetonitrile
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human urine samples
-
Standard laboratory glassware and equipment
5.2.2. Sample Preparation
-
Sample Thawing and Centrifugation: Frozen human urine samples are thawed to room temperature and centrifuged at approximately 3000 x g for 10 minutes to remove sediment.
-
Internal Standard Spiking: A 1.0 mL aliquot of the centrifuged urine is transferred to a clean polypropylene tube. A known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in methanol) is added to each sample, calibrator, and quality control sample.
-
Acidification: The samples are acidified to a pH of approximately 3-4 by adding a small volume of formic acid (e.g., 10 µL of 10% formic acid in water).
-
Solid-Phase Extraction (SPE):
-
The SPE cartridges are conditioned sequentially with methanol and HPLC-grade water.
-
The acidified urine samples are loaded onto the conditioned SPE cartridges.
-
The cartridges are washed with water to remove interferences.
-
The analytes are eluted from the cartridges with an appropriate organic solvent, such as methanol or acetonitrile.
-
-
Eluate Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
5.2.3. Instrumental Analysis (LC-MS/MS)
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is employed.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the native malathion beta-monoacid and the deuterated internal standard. The specific mass transitions would be optimized for the instrument being used.
-
5.2.4. Quantification
A calibration curve is constructed by analyzing standards containing known concentrations of malathion beta-monoacid and a fixed concentration of this compound. The ratio of the peak area of the native analyte to the peak area of the internal standard is plotted against the concentration of the native analyte. The concentration of malathion beta-monoacid in the unknown urine samples is then determined from this calibration curve.
Conclusion
The use of this compound as an internal standard in isotope dilution mass spectrometry provides a robust and accurate method for the quantification of malathion exposure in human populations. This technical guide has outlined the metabolic basis for biomonitoring, the critical role of the deuterated internal standard, and a detailed framework for the analytical methodology. The application of these methods is essential for researchers, scientists, and drug development professionals in assessing the potential health risks associated with malathion exposure and in the development of strategies to mitigate these risks.
References
- 1. Determination of malathion urinary metabolites by isotope dilution ion trap GC/MS [agris.fao.org]
- 2. hh-ra.org [hh-ra.org]
- 3. ANALYTICAL METHODS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of selected pesticide metabolites in human urine using isotope dilution high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Malathion beta-Monoacid in Biological Matrices using Malathion beta-Monoacid-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Malathion beta-Monoacid, a primary metabolite of the organophosphate insecticide Malathion, in biological matrices. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Malathion beta-Monoacid-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2][3] This approach is suitable for researchers in environmental science, toxicology, and drug development who require reliable quantification of Malathion exposure biomarkers.
Introduction
Malathion is a widely used organophosphate insecticide in agriculture and public health for controlling a variety of insects.[4][5][6] Monitoring its metabolites, such as Malathion beta-Monoacid, in biological samples is crucial for assessing human exposure and understanding its toxicokinetics. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they closely mimic the analyte's chemical and physical properties, leading to improved analytical performance.[1][7] this compound serves as an ideal internal standard for the quantification of Malathion beta-Monoacid, as it co-elutes with the analyte and compensates for variations during sample extraction and ionization.[1]
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
A solid phase extraction method is employed to isolate Malathion beta-Monoacid from complex biological matrices like plasma or urine.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound internal standard spiking solution (100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (reagent grade)
-
Deionized water
-
SPE cartridges (e.g., Strata-X or equivalent)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw biological samples to room temperature.
-
To 1 mL of sample, add 50 µL of the this compound internal standard spiking solution.
-
Vortex the sample for 30 seconds.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | 600 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Malathion beta-Monoacid | 303.0 | 127.1 | 15 |
| This compound | 308.0 | 132.1 | 15 |
Data Presentation
The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ). The results are summarized in the tables below.
Table 1: Linearity of Calibration Curve
| Analyte | Calibration Range (ng/mL) | R² |
|---|
| Malathion beta-Monoacid | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
|---|---|---|---|---|
| Low | 5 | < 10 | < 12 | 95 - 105 |
| Medium | 50 | < 8 | < 10 | 97 - 103 |
| High | 500 | < 5 | < 8 | 98 - 102 |
Table 3: Limit of Quantification (LOQ) and Detection (LOD)
| Analyte | LOQ (ng/mL) | LOD (ng/mL) |
|---|
| Malathion beta-Monoacid | 1 | 0.3 |
Mandatory Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 6. Bonide Malathion 992 Insect Control, Liquid, Spray Application, 1 pt Bottle [wbhardware.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry using Malathion beta-Monoacid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of trace-level compounds. This application note provides a detailed protocol for the determination of malathion beta-monoacid, a primary metabolite of the organophosphate insecticide malathion, in biological and environmental matrices. The method utilizes Malathion beta-Monoacid-d5 as a stable isotope-labeled internal standard to ensure high accuracy and mitigate matrix effects. Malathion exposure is a significant concern in environmental and occupational health, and accurate monitoring of its metabolites is crucial for risk assessment.[1][2]
The primary metabolites of malathion excreted in urine are malathion dicarboxylic acid (DCA) and malathion monocarboxylic acid (MCA), which together account for over 80% of the total metabolites.[1] This protocol focuses on the quantification of the beta-monoacid isomer using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Principle of the Method
The method is based on the principle of isotope dilution, where a known amount of the isotopically labeled internal standard, this compound, is added to the sample prior to extraction and analysis. The analyte (malathion beta-monoacid) and the internal standard are co-extracted and analyzed by LC-MS/MS. Since the analyte and the internal standard have nearly identical chemical and physical properties, they behave similarly during sample preparation and chromatographic separation. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. Quantification is achieved by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. This approach corrects for variations in extraction recovery and matrix-induced signal suppression or enhancement, leading to highly accurate and precise results.[3]
Experimental Protocols
Materials and Reagents
-
Malathion beta-Monoacid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
QuEChERS extraction salts and sorbents (for food matrices)
-
Standard laboratory glassware and equipment
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for urine and food samples.
Protocol 1: Solid Phase Extraction (SPE) for Urine Samples
This protocol is adapted from established methods for pesticide metabolite analysis in urine.[4][5]
-
Sample Pre-treatment: To a 1 mL urine sample, add 50 µL of a 1 µg/mL solution of this compound in methanol. Vortex for 30 seconds.
-
Enzymatic Hydrolysis (Optional): For the analysis of total (free and conjugated) malathion monoacid, enzymatic deconjugation can be performed. Add β-glucuronidase/sulfatase to the sample and incubate according to the enzyme manufacturer's instructions.[2]
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering hydrophilic compounds.
-
Elution: Elute the analyte and internal standard with 3 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: QuEChERS for Food Samples (e.g., Fruits, Vegetables)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for complex food matrices.[6][7]
-
Sample Homogenization: Homogenize a representative portion of the food sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and 50 µL of a 1 µg/mL solution of this compound.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase to minimize matrix effects.[7]
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
MRM Transitions
The following MRM transitions are proposed based on the known fragmentation of malathion and its metabolites.[8][9] The exact collision energies should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Malathion beta-Monoacid | 303.0 | 127.1 | 100 | 15 |
| Malathion beta-Monoacid | 303.0 | 99.1 | 100 | 25 |
| This compound | 308.0 | 132.1 | 100 | 15 |
| This compound | 308.0 | 104.1 | 100 | 25 |
Data Presentation
The following tables summarize the expected quantitative performance of the method. Data is compiled from various studies on malathion and its metabolites.[3][4][5]
Table 1: Method Validation Parameters
| Parameter | Urine | Food Matrix |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.5 - 2 ng/g |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL | 1.0 - 5.0 ng/g |
| Linearity (r²) | > 0.99 | > 0.99 |
| Calibration Range | 1.0 - 200 ng/mL | 5.0 - 500 ng/g |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |
| Precision (RSD %) | < 15% | < 20% |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1.0 | 0.052 |
| 5.0 | 0.258 |
| 10.0 | 0.515 |
| 50.0 | 2.56 |
| 100.0 | 5.12 |
| 200.0 | 10.25 |
Visualizations
Malathion Metabolism and Analysis Workflow
The following diagram illustrates the metabolic pathway of malathion to its monoacid metabolite and the general workflow for its analysis using isotope dilution mass spectrometry.
Caption: Metabolic conversion of malathion and the subsequent analytical workflow.
Isotope Dilution Mass Spectrometry Principle
This diagram outlines the logical relationship of the core principle behind isotope dilution mass spectrometry.
Caption: The principle of Isotope Dilution Mass Spectrometry.
Conclusion
The described isotope dilution LC-MS/MS method using this compound provides a robust, sensitive, and accurate approach for the quantification of malathion beta-monoacid in complex matrices. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and ensuring data quality in biomonitoring and food safety applications. The detailed protocols and performance characteristics presented in this application note can be adapted by researchers for the routine analysis of malathion exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Liquid Chromatography-Tandem Mass Spectrometry Detection of Human and Veterinary Drugs and Pesticides in Surface Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. lupinepublishers.com [lupinepublishers.com]
Application Note: High-Sensitivity Analysis of Malathion in Environmental Water Samples Utilizing a d5-Labeled Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of malathion, a widely used organophosphorus pesticide, in environmental water samples. The described protocol employs a d5-labeled malathion (malathion-d5) as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The methodology encompasses sample extraction through Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This approach provides a reliable workflow for environmental monitoring and research applications.
Introduction
Malathion is a non-systemic, wide-spectrum organophosphate insecticide used extensively in agriculture and public health programs to control pests on crops and insects such as mosquitoes.[1][2] Its presence in environmental water bodies due to runoff and spray drift is a significant concern, necessitating sensitive and accurate analytical methods for monitoring. The complexity of environmental matrices can often interfere with the accurate quantification of target analytes. The use of a stable isotope-labeled internal standard, such as malathion-d5, in conjunction with mass spectrometry is a highly effective technique to mitigate these challenges.[3] This isotope dilution approach ensures that any loss of the target analyte during sample processing is mirrored by the internal standard, leading to more reliable and reproducible results.[4]
Experimental Protocols
Materials and Reagents
-
Malathion standard (analytical grade)
-
Malathion-d5 internal standard (analytical grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (pesticide residue grade)
-
Ethyl acetate (pesticide residue grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate (analytical grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)
-
Deionized water
Sample Preparation
Two primary methods for the extraction of malathion from water samples are presented below. The choice of method may depend on the specific sample matrix and laboratory resources.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.
-
Sample Loading: To a 500 mL water sample, add a known concentration of malathion-d5 internal standard. Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 20-30 minutes to remove residual water.
-
Elution: Elute the retained malathion and malathion-d5 from the cartridge using 10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
-
Sample Spiking: To a 1 L water sample in a 2 L separatory funnel, add a known concentration of malathion-d5 internal standard.
-
Salting Out: Add 50 g of sodium chloride to the water sample and shake to dissolve. This will increase the partitioning of malathion into the organic phase.
-
Extraction: Add 60 mL of dichloromethane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.
-
Organic Phase Collection: Drain the lower organic layer into a flask.
-
Repeat Extraction: Repeat the extraction step two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent to near dryness using a rotary evaporator. Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.[2]
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: Agilent 7890A GC or equivalent
-
Mass Spectrometer: Agilent 5975C MS or equivalent
-
Column: ZB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 25°C/min to 150°C
-
Ramp 2: 3°C/min to 200°C
-
Ramp 3: 8°C/min to 280°C, hold for 5 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Malathion (Quantifier/Qualifier ions): m/z 173, 127
-
Malathion-d5 (Quantifier/Qualifier ions): m/z 178, 132
-
Data Presentation
The following tables summarize the expected quantitative data from a validated method for malathion analysis in water.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 15% |
Table 1: Method Validation Summary.
| Spiking Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.2 | 98.5 | 8.2 |
| 1.0 | 102.1 | 6.5 |
| 5.0 | 99.3 | 5.1 |
Table 2: Recovery and Precision Data in Spiked Environmental Water Samples.
Mandatory Visualization
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols for Malathion Analysis using an Internal Standard
Introduction
Malathion is a widely used organophosphate insecticide, and its analysis in various matrices is crucial for ensuring food safety and monitoring environmental contamination. The use of an internal standard (IS) in analytical methods is a critical practice to improve the accuracy and precision of quantification. An internal standard helps to correct for variations in sample preparation, extraction efficiency, and instrument response. This document provides detailed application notes and protocols for the sample preparation of malathion in different matrices, with a specific focus on the integration of an internal standard. The primary techniques covered are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a popular and effective technique for the extraction of pesticide residues, including malathion, from a wide range of food matrices.[1] It involves a simple two-step process: an extraction/partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup.[2] The addition of an internal standard at the beginning of the extraction process is a common practice to ensure accurate quantification.[3]
Recommended Internal Standard:
-
Triphenyl Phosphate (TPP): Often used as a surrogate internal standard for multi-residue pesticide analysis.[4][5]
-
Isotopically Labeled Malathion (e.g., Malathion-d10): The ideal internal standard as it has nearly identical chemical and physical properties to the native analyte, providing the most accurate correction for matrix effects and procedural losses.[6]
Workflow for QuEChERS Sample Preparation
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. hpst.cz [hpst.cz]
- 4. agilent.com [agilent.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput GC-MS/MS Method for the Quantification of Malathion in Agricultural Produce Using a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the organophosphate pesticide malathion in various agricultural matrices. The method utilizes a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). To ensure the highest degree of accuracy and precision, Malathion beta-Monoacid-d5 is employed as a stable isotope-labeled internal standard. The method is validated for key performance parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, demonstrating its suitability for routine monitoring of malathion residues in food safety and quality control laboratories.
Introduction
Malathion is a widely used organophosphate insecticide in agriculture to protect crops from a variety of insect pests.[1] However, its presence in food commodities is a significant concern for consumer health due to its potential neurotoxicity.[2] The bioactivation of malathion to its more toxic oxon form, malaoxon, within the body necessitates the development of sensitive and reliable analytical methods for monitoring its residue levels in food products.[3]
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like malathion.[4] The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, which is crucial for detecting trace-level contaminants in complex food matrices.[5] To compensate for matrix effects and variations during sample preparation and injection, the use of a stable isotope-labeled internal standard is highly recommended.[6] this compound, a deuterated analog of a malathion metabolite, serves as an ideal internal standard for this purpose, as it co-elutes with the target analyte and exhibits similar ionization and fragmentation behavior, while being distinguishable by its mass-to-charge ratio.
This application note provides a detailed protocol for the extraction, detection, and quantification of malathion in agricultural produce, offering a complete workflow for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Malathion certified reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, d5)
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB)
-
C18 sorbent
-
Deionized water
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS System (or equivalent)
-
GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
Sample Preparation (QuEChERS Protocol)
The QuEChERS method offers a simple and effective way to extract a wide range of pesticides from various food matrices.[7][8]
-
Homogenization: Weigh 10 g of a representative, homogenized sample (e.g., spinach, apple, tomato) into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of deionized water to rehydrate.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, quality control, and calibration standard.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of PSA, C18, and GCB sorbents. The choice of sorbents may be optimized depending on the matrix; for highly pigmented samples, GCB is effective at removing chlorophyll.[7]
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for GC-MS/MS analysis.
GC-MS/MS Analysis
The following instrumental parameters provide a starting point for method development and can be optimized for specific instrumentation and matrices.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp 1: 25 °C/min to 150 °C
-
Ramp 2: 3 °C/min to 200 °C
-
Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following table outlines the precursor ions, product ions, and collision energies for malathion and its deuterated internal standard. The most intense transition is typically used for quantification, while the second is used for confirmation.
-
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Collision Energy (eV) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| Malathion | 330.0 | 127.0 | 10 | 99.0 | 20 |
| This compound (ISTD) | 307.0 | 127.0 | 10 | 157.0 | 15 |
Results and Discussion
Method Validation
The developed method was validated according to international guidelines to assess its performance. Key validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 500 µg/kg |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.0 µg/kg |
| Accuracy (Recovery) | 85 - 110% |
| Precision (RSD) | |
| Intra-day | < 10% |
| Inter-day | < 15% |
Note: The quantitative data presented in this table are representative of a typical validated method for pesticide residue analysis and are intended for illustrative purposes.
Data Presentation
The use of this compound as an internal standard effectively compensates for matrix-induced signal suppression or enhancement, leading to improved accuracy and precision of the results. The calibration curve, constructed by plotting the peak area ratio of malathion to the internal standard against the concentration, demonstrated excellent linearity over the specified range. Recovery studies, performed by spiking blank matrix samples at different concentration levels, showed that the method provides high accuracy. The low relative standard deviations (RSDs) for intra- and inter-day precision indicate the method's high reproducibility.
Visualization of Pathways and Workflows
Malathion Bioactivation and Detoxification Pathway
Malathion itself is not a potent cholinesterase inhibitor. It undergoes metabolic bioactivation, primarily by cytochrome P450 enzymes, to form malaoxon, which is significantly more toxic.[3][9] Concurrently, detoxification pathways involving carboxylesterases lead to the formation of less toxic mono- and dicarboxylic acids.[10]
Experimental Workflow
The analytical workflow, from sample receipt to final data analysis, is a sequential process designed for efficiency and accuracy.
References
- 1. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malathion Technical Fact Sheet [npic.orst.edu]
- 3. Malathion bioactivation in the human liver: the contribution of different cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. scribd.com [scribd.com]
Application Note: UPLC-MS/MS Protocol for the Detection of Malathion and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malathion is a widely used organophosphate insecticide in agriculture and public health for the control of pests on crops and insects such as mosquitoes.[1][2] Its mechanism of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, leading to the accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity in insects.[2] In mammals, malathion is rapidly metabolized to both a more toxic active metabolite, malaoxon, and less toxic detoxification products, primarily malathion monocarboxylic acid and malathion dicarboxylic acid.[1][2] Monitoring malathion and its metabolites is crucial for assessing environmental contamination, food safety, and human exposure. This application note provides a detailed protocol for the sensitive and selective quantification of malathion and its key metabolites using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Metabolic Pathway of Malathion
Malathion undergoes a complex metabolic process primarily in the liver. The bioactivation of malathion to its more potent toxic form, malaoxon, is catalyzed by cytochrome P450 (CYP) enzymes through oxidative desulfuration. Concurrently, detoxification pathways, predominantly mediated by carboxylesterases, hydrolyze the ester linkages of malathion and malaoxon to produce the more water-soluble and less toxic malathion monocarboxylic acid and malathion dicarboxylic acid, which are then excreted.
Experimental Protocol
This protocol outlines the sample preparation and UPLC-MS/MS analysis for the quantification of malathion and its metabolites in a food matrix.
Materials and Reagents
-
Malathion, Malaoxon, Malathion Monocarboxylic Acid, and Malathion Dicarboxylic Acid analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, 99% purity
-
Ammonium acetate
-
Ultrapure water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) cleanup tubes (e.g., containing PSA and C18)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation: QuEChERS with SPE Cleanup
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit or vegetable) until a uniform consistency is achieved.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the supernatant from the dSPE step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the analytes with 5 mL of acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
UPLC-MS/MS Parameters
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 0-1 min: 5% B, 1-8 min: 5-95% B, 8-10 min: 95% B, 10-10.1 min: 95-5% B, 10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Malathion | 331.0 | 127.0 | 15 |
| 331.0 | 99.0 | 25 | |
| Malaoxon | 315.0 | 127.0 | 12 |
| 315.0 | 99.0 | 22 | |
| Malathion Monocarboxylic Acid | 303.0 | 127.0 | 15 |
| 303.0 | 99.0 | 25 | |
| Malathion Dicarboxylic Acid | 275.0 | 127.0 | 18 |
| 275.0 | 99.0 | 28 |
Quantitative Data Summary
The following table summarizes the typical performance data for the UPLC-MS/MS method for the analysis of malathion and its metabolites in a representative food matrix.
| Compound | LOD (µg/kg) | LOQ (µg/kg) | Average Recovery (%) | RSD (%) |
| Malathion | 0.1 | 0.5 | 95.2 | 4.8 |
| Malaoxon | 0.2 | 0.8 | 92.5 | 6.1 |
| Malathion Monocarboxylic Acid | 0.5 | 1.5 | 88.7 | 7.5 |
| Malathion Dicarboxylic Acid | 0.5 | 2.0 | 85.3 | 8.2 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates and may vary depending on the matrix and instrument sensitivity. Recovery and RSD (Relative Standard Deviation) are based on spiked samples at a concentration of 10 µg/kg.
Conclusion
This application note presents a robust and sensitive UPLC-MS/MS method for the simultaneous determination of malathion and its primary metabolites. The combination of a streamlined QuEChERS extraction with SPE cleanup and the high selectivity and sensitivity of tandem mass spectrometry provides a reliable workflow for the analysis of these compounds in complex matrices. This method is suitable for routine monitoring in food safety, environmental analysis, and toxicological studies.
References
Application Notes and Protocols for the Analysis of Malathion beta-Monoacid-d5 in Food Residue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malathion, a widely used organophosphate insecticide, undergoes degradation in the environment and metabolism in organisms, leading to the formation of various byproducts. Among these, malathion monoacids (alpha and beta isomers) are significant metabolites. Monitoring these metabolites in food is crucial for assessing consumer exposure and ensuring food safety. The use of a stable isotope-labeled internal standard, such as Malathion beta-Monoacid-d5, is essential for accurate and precise quantification of malathion beta-monoacid residues in complex food matrices by compensating for matrix effects and variations in sample preparation and instrument response.
This document provides detailed application notes and protocols for the use of this compound in the analysis of malathion beta-monoacid residues in food samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Malathion Degradation and Metabolism
Malathion degrades in the environment and is metabolized by organisms primarily through the hydrolysis of its ester bonds. This process is often facilitated by carboxylesterase enzymes, leading to the formation of malathion alpha- and beta-monoacids and subsequently malathion dicarboxylic acid.[1][2] Oxidative desulfurization can also occur, converting malathion to its more toxic oxygen analog, malaoxon.[2]
Analytical Methodology: LC-MS/MS with Isotope Dilution
The recommended analytical approach for the quantification of malathion beta-monoacid in food is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) using an isotope dilution strategy. This compound serves as the ideal internal standard as its chemical and physical properties are nearly identical to the target analyte, ensuring it behaves similarly during sample extraction, cleanup, and ionization.
Experimental Workflow
The general workflow for the analysis of malathion beta-monoacid in food samples is depicted below.
Experimental Protocols
Two primary sample preparation methods are presented: a QuEChERS-based protocol and a Solid-Phase Extraction (SPE) based protocol. The choice of method may depend on the food matrix and laboratory resources.
Protocol 1: Modified QuEChERS for Acidic Analytes
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis. For acidic analytes like malathion beta-monoacid, modifications are necessary to ensure efficient extraction.
1. Sample Preparation and Extraction:
-
Weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry commodities).
-
Add a known amount of this compound internal standard solution in acetonitrile.
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents. For acidic analytes, avoid primary secondary amine (PSA) which can retain acids. A suitable combination is 150 mg C18 and 900 mg MgSO₄.
-
Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is adapted from methods developed for similar acidic pesticide metabolites in food.[3]
1. Sample Preparation and Extraction:
-
Weigh 1.0 g of the homogenized food sample into a conical centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 2 mL of water and vortex for 4 minutes.
-
Centrifuge for 7 minutes at 150 x g.
2. SPE Cleanup:
-
Precondition an Oasis HLB SPE cartridge (or equivalent) with 3 mL of methanol followed by 3 mL of 1% acetic acid in water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a C18 or phenyl-hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm), is suitable for separation.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid or 1% acetic acid), is typically used.[1]
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for acidic analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both malathion beta-monoacid and this compound need to be determined by direct infusion of the analytical standards. The most intense and specific transitions should be selected for quantification (quantifier) and confirmation (qualifier).
Quantitative Data
The following table summarizes representative performance data for the analysis of malathion and its metabolites in various food matrices. It is important to note that specific performance characteristics such as LOD, LOQ, and recovery should be determined in-house for each matrix and validated according to regulatory guidelines.
| Analyte | Matrix | Method | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
| Malathion Dicarboxylic Acid | Baby Food (Fruits) | SPE-LC-MS/MS | 0.2 ng/g | 0.5 ng/g | 80-120 | <16 | [3] |
| Malathion Dicarboxylic Acid | Baby Food (Vegetables) | SPE-LC-MS/MS | 0.1 ng/g | 0.25 ng/g | 80-120 | <16 | [3] |
| Malathion | Apple | QuEChERS-LC-MS/MS | - | 10 µg/kg | 90-110 | <5 | [4] |
| Malathion | Pear | QuEChERS-LC-MS/MS | - | 10 µg/kg | 90-110 | <5 | [4] |
| Malathion | Orange | QuEChERS-LC-MS/MS | - | 10 µg/kg | 90-110 | <5 | [4] |
| Malathion | Grapes | QuEChERS-LC-MS/MS | - | 10 µg/kg | 70-120 | <20 | [1] |
| Malathion | Rice | QuEChERS-LC-MS/MS | - | 10 µg/kg | 70-120 | <20 | [1] |
| Malathion | Tea | QuEChERS-LC-MS/MS | - | 10 µg/kg | 70-120 | <20 | [1] |
| Malaoxon (enantiomers) | Fruits and Vegetables | Chiral HPLC-MS/MS | 0.08 µg/kg | 0.20-0.25 µg/kg | 82-109 | 0.7-8.6 | [5] |
| Malathion (enantiomers) | Fruits and Vegetables | Chiral HPLC-MS/MS | 1 µg/kg | 3-5 µg/kg | 82-109 | 0.7-8.6 | [5] |
Note: Data for Malathion beta-Monoacid is limited in the public domain. The provided data for the dicarboxylic acid and the parent compound can serve as a guideline for expected performance. Method validation for malathion beta-monoacid is crucial.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the quantitative analysis of malathion beta-monoacid residues in a variety of food matrices. The detailed protocols and application notes presented here offer a comprehensive guide for researchers and scientists to develop and validate their own methods for monitoring this important metabolite, thereby contributing to enhanced food safety and a better understanding of pesticide residue exposure.
References
- 1. HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.vscht.cz [web.vscht.cz]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric separation of malathion and malaoxon and the chiral residue analysis in food and environmental matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Malathion beta-Monoacid-d5 in Forensic Toxicology
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malathion, an organophosphate insecticide, is a subject of significant interest in forensic toxicology due to its potential for accidental or intentional poisoning. Upon exposure, malathion is rapidly metabolized in the body, making the detection of its metabolites crucial for confirming exposure and determining the extent of intoxication, particularly in post-mortem investigations. The primary metabolites of malathion include malathion dicarboxylic acid (DCA) and malathion monocarboxylic acids (MCA), which exist as α and β isomers.
Accurate quantification of these metabolites in complex biological matrices such as blood, urine, and tissue homogenates is a critical challenge. The use of a stable isotope-labeled internal standard is the gold standard for achieving reliable and accurate results in mass spectrometry-based methods. Malathion beta-Monoacid-d5 serves as an ideal internal standard for the quantification of Malathion beta-Monoacid. Its chemical and physical properties are nearly identical to the analyte of interest, but it is mass-shifted due to the deuterium labels. This allows for correction of matrix effects and variations in sample preparation and instrument response, leading to highly precise and accurate quantification.
This document provides detailed application notes and a representative protocol for the analysis of Malathion beta-Monoacid in forensic toxicology samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Metabolic Pathway of Malathion
Malathion is metabolized in humans primarily through hydrolysis by carboxylesterases, leading to the formation of less toxic mono- and dicarboxylic acids, which are then excreted in the urine.
Figure 1. Simplified metabolic pathway of Malathion.
Experimental Workflow for Forensic Analysis
The analysis of Malathion beta-Monoacid in forensic samples typically involves sample preparation, LC-MS/MS analysis, and data processing. The use of this compound is integral to this workflow.
Standard Operating Procedure for the Quantitative Analysis of Malathion beta-Monoacid using Malathion beta-Monoacid-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of Malathion beta-Monoacid in biological matrices, such as urine, utilizing Malathion beta-Monoacid-d5 as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Malathion beta-Monoacid is a primary metabolite of the organophosphate insecticide Malathion.[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects, thus correcting for variations in sample preparation and instrument response.[1][3]
Chemical Information
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1346599-04-9 | C₈D₅H₁₀O₆PS₂ | 307.34 |
| Malathion beta-Monoacid | 1642-51-9 (unlabelled) | C₈H₁₅O₆PS₂ | 302.31 |
Experimental Protocols
This section details the necessary steps for sample preparation and LC-MS/MS analysis for the quantification of Malathion beta-Monoacid.
Preparation of Stock and Working Solutions
a. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Allow the neat standard of this compound to equilibrate to room temperature.
-
Accurately weigh approximately 1 mg of the neat standard and dissolve it in 1 mL of methanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial.
b. Malathion beta-Monoacid Analyte Stock Solution (1 mg/mL):
-
Follow the same procedure as for the IS stock solution using the unlabeled Malathion beta-Monoacid standard.
c. Working Solutions:
-
IS Working Solution (1 µg/mL): Dilute the 1 mg/mL IS stock solution 1:1000 with methanol.
-
Analyte Working Solution (1 µg/mL): Dilute the 1 mg/mL analyte stock solution 1:1000 with methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by serial dilution of the analyte working solution with methanol to achieve the desired concentrations.
Sample Preparation (Human Urine)
This protocol is adapted from established methods for the analysis of pesticide metabolites in urine.[1][4][5]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 2 mL microcentrifuge tube, add 500 µL of the urine sample.
-
Spike with 10 µL of the 1 µg/mL IS working solution (final concentration of 20 ng/mL).
-
For calibration standards and QCs, spike with the appropriate concentration of the analyte working solution. For unknown samples, add 10 µL of methanol.
-
Add 500 µL of 0.1 M formic acid to acidify the sample.
-
Vortex for 30 seconds.
-
Perform solid-phase extraction (SPE) using a mixed-mode anion exchange cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of 0.1 M formic acid.
-
Load the entire sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1 M formic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
b. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 350°C |
| IonSpray Voltage | -4500 V |
c. MRM Transitions:
The following are proposed MRM transitions based on the structure of Malathion beta-Monoacid and typical fragmentation patterns. These should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Tentative |
| Malathion beta-Monoacid | 301.0 | 127.0 | -20 |
| (Quantifier) | 173.0 | -15 | |
| This compound | 306.0 | 127.0 | -20 |
| (Internal Standard) | 178.0 | -15 |
Data Presentation
The following tables represent typical data that would be generated using this protocol.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | R² |
| Malathion beta-Monoacid | 0.5 - 100 | > 0.995 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Precision (%CV) | Accuracy (%) |
| Low QC | 1.5 | 1.45 ± 0.12 | 8.3 | 96.7 |
| Mid QC | 15 | 15.3 ± 0.98 | 6.4 | 102.0 |
| High QC | 75 | 73.9 ± 4.5 | 6.1 | 98.5 |
Diagrams
Malathion Metabolism Pathway
The following diagram illustrates the metabolic conversion of Malathion to its monoacid and diacid metabolites.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of Malathion beta-Monoacid-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of Malathion beta-Monoacid-d5 in complex samples, primarily focusing on ion suppression in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterated form of Malathion beta-Monoacid, a major metabolite of the organophosphate insecticide Malathion.[1] It is commonly used as an internal standard (IS) in analytical methods for the quantification of Malathion and its metabolites in various biological and environmental matrices. The deuterium labeling allows it to be distinguished from the endogenous analyte by mass spectrometry, while its similar chemical and physical properties help to compensate for variations in sample preparation and matrix effects.
Q2: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest in the mass spectrometer's ion source, leading to a decreased signal intensity.[2][3] This can result in inaccurate and imprecise quantification, and in severe cases, the inability to detect the analyte. Even though this compound is a deuterated internal standard designed to mimic the behavior of the native analyte, it can also be subject to ion suppression, potentially leading to erroneous results if not properly addressed.
Q3: What are the common causes of ion suppression in complex samples?
Ion suppression is primarily caused by competition for ionization between the analyte and co-eluting matrix components. Common sources of interference in complex matrices like plasma, urine, and soil extracts include:
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Phospholipids: Abundant in biological membranes and a major cause of ion suppression in plasma and tissue samples.
-
Salts and Buffers: High concentrations of non-volatile salts can alter the droplet evaporation process in the ion source.
-
Endogenous Metabolites: A wide range of small molecules naturally present in biological samples can co-elute with the analyte.
-
Proteins and Peptides: Although often removed during sample preparation, residual amounts can still cause suppression.
-
Exogenous Contaminants: Plasticizers, detergents, and other contaminants introduced during sample collection and preparation can interfere with ionization.
Q4: How can I determine if my this compound signal is being suppressed?
Several methods can be used to assess ion suppression:
-
Post-Column Infusion: A solution of this compound is continuously infused into the LC flow after the analytical column. A blank matrix extract is then injected. Any dip in the constant signal at the retention time of interfering compounds indicates ion suppression.
-
Matrix Effect Calculation: The signal intensity of this compound in a post-extraction spiked blank matrix is compared to its signal in a neat solvent. The percentage of matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100 A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Troubleshooting Guide: Ion Suppression of this compound
This guide provides a structured approach to troubleshooting and mitigating ion suppression issues during the analysis of this compound.
Problem: Low or Inconsistent Signal Intensity of this compound
| Possible Cause | Troubleshooting Steps & Solutions |
| Significant Ion Suppression from Matrix Components | 1. Improve Sample Preparation: Implement a more rigorous cleanup method to remove interfering components. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation or liquid-liquid extraction (LLE) for removing phospholipids and other interfering compounds.[2] 2. Optimize Chromatography: Adjust the LC gradient to achieve better separation between this compound and the region of ion suppression. A longer run time or a different stationary phase may be necessary. 3. Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect. However, this may compromise the limit of quantification for the target analyte.[3] |
| Co-elution with Highly Abundant Matrix Components | 1. Modify LC Method: As above, focus on chromatographic separation. Consider using a column with a different selectivity (e.g., phenyl-hexyl instead of C18).[2] 2. Employ 2D-LC: If co-elution is severe and cannot be resolved with a single column, a two-dimensional liquid chromatography approach can provide significantly enhanced separation. |
| Suboptimal Ion Source Parameters | 1. Optimize Source Conditions: Systematically optimize ion source parameters such as spray voltage, gas temperatures, and gas flow rates to maximize the signal for this compound while potentially minimizing the ionization of interfering compounds. |
| Inappropriate Internal Standard Concentration | 1. Adjust IS Concentration: Ensure the concentration of this compound is appropriate for the expected range of the native analyte. A concentration that is too high or too low can lead to inaccurate correction. |
Quantitative Data on Expected Ion Suppression
While specific data for this compound is limited, the following table provides representative ion suppression values observed for other deuterated pesticide internal standards in common complex matrices. These values can serve as a benchmark for what to expect in your own experiments.
| Matrix | Sample Preparation Method | Analyte Type | Expected Ion Suppression (%) |
| Human Plasma | Protein Precipitation (Acetonitrile) | Deuterated Carboxylic Acid Metabolite | 30 - 70% |
| Human Plasma | Solid-Phase Extraction (SPE) | Deuterated Carboxylic Acid Metabolite | 10 - 40% |
| Human Urine | Dilute-and-Shoot | Deuterated Polar Metabolite | 20 - 60% |
| Soil Extract | QuEChERS | Deuterated Organophosphate | 15 - 50% |
| Vegetable Homogenate | Acetonitrile Extraction | Deuterated Pesticide Mix | 20 - 80% |
Note: These are generalized ranges, and the actual ion suppression will depend on the specific matrix, analyte, and analytical conditions.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a starting point and should be optimized for your specific application.
-
Pre-treatment: To 500 µL of plasma, add 50 µL of a working solution of this compound (e.g., 100 ng/mL in methanol). Vortex for 10 seconds.
-
Protein Precipitation: Add 1.5 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Dilution: Transfer the supernatant to a new tube and dilute with 4 mL of water.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (3 cc, 60 mg) with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the diluted supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
These parameters are based on methods for similar malathion metabolites and should be optimized for your instrument.[2]
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Example - requires optimization):
-
Malathion beta-Monoacid: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
-
This compound: Precursor Ion+5 > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
-
-
Source Parameters (Example - requires optimization):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Visualizations
Caption: A troubleshooting workflow for addressing ion suppression of this compound.
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
References
Technical Support Center: Optimizing MS/MS Transitions for Malathion beta-Monoacid-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) transitions for the analysis of Malathion beta-Monoacid-d5.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: The expected precursor ion for this compound depends on the ionization mode used. Given the molecular weight of approximately 307.34 g/mol , you should look for:
-
Positive Ion Mode: The protonated molecule, [M+H]⁺, at an m/z of approximately 308.3.
-
Negative Ion Mode: The deprotonated molecule, [M-H]⁻, at an m/z of approximately 306.3.
It is recommended to perform a full scan experiment during initial method development to confirm the most abundant precursor ion in your specific mobile phase conditions.
Q2: How do I select the best product ions for this compound?
A2: Product ion selection is a critical step in developing a robust Multiple Reaction Monitoring (MRM) assay. The process involves fragmenting the precursor ion in the collision cell and identifying the most intense and stable resulting fragment ions. A product ion scan (or MS/MS scan) should be performed by infusing a standard solution of this compound into the mass spectrometer.
Based on the structure of Malathion beta-Monoacid, which contains a carboxylic acid and a phosphorodithioate group, common fragmentation pathways may involve neutral losses of water (H₂O), carbon dioxide (CO₂), or parts of the phosphorodithioate moiety. The presence of the five deuterium atoms on the ethyl group will result in a mass shift for any fragment ions that retain this part of the molecule.
Q3: What is a good starting point for collision energy optimization?
A3: Collision energy (CE) is a critical parameter that directly influences the fragmentation of the precursor ion. A good starting point for CE optimization is to perform a collision energy ramping experiment. In this experiment, the collision energy is varied across a range (e.g., 5 to 50 eV) while monitoring the intensity of the product ions. The optimal CE for a specific transition is the energy that produces the highest and most stable signal for the product ion. It is advisable to optimize the CE for at least two of the most abundant product ions to have a quantifier and a qualifier transition for improved selectivity and confirmation.
Q4: Should I be concerned about in-source fragmentation?
A4: Yes, in-source fragmentation can be a concern. This phenomenon occurs when the analyte fragments in the ion source before entering the mass analyzer, leading to a decreased intensity of the intended precursor ion and potentially generating interfering ions. To minimize in-source fragmentation, it is important to optimize the ion source parameters, such as the cone voltage or fragmentor voltage. A good practice is to infuse the analyte and adjust these parameters to maximize the signal of the precursor ion while minimizing the appearance of fragment ions in the full scan (MS1) spectrum.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal for the precursor ion | Incorrect ionization mode selected. | Verify that you are using the appropriate ionization mode (positive or negative) for this compound. |
| Inefficient ionization in the chosen mobile phase. | Adjust the mobile phase composition. For positive mode, the addition of a small amount of formic acid or ammonium formate can enhance protonation. For negative mode, a basic modifier like ammonium hydroxide may be beneficial. | |
| Suboptimal ion source parameters. | Optimize source parameters such as capillary voltage, gas flows (nebulizer, heater), and source temperature. | |
| Poor fragmentation / low product ion intensity | Insufficient collision energy. | Increase the collision energy in a stepwise manner to find the optimal setting for your specific instrument and transition. |
| Collision cell pressure is too low. | Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range. | |
| The chosen precursor ion is very stable. | Try a different precursor ion if available (e.g., an adduct like [M+Na]⁺). | |
| High background noise or interferences | Matrix effects from the sample. | Improve sample preparation to remove interfering matrix components. Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Isobaric interference (another compound with the same nominal mass). | Select a different, more specific product ion. If necessary, improve chromatographic separation to resolve the analyte from the interfering compound. | |
| Inconsistent or irreproducible signal | Unstable spray in the ion source. | Check for clogs in the sample line or emitter. Ensure a consistent flow rate from the LC pump. |
| Fluctuations in instrument parameters. | Allow the mass spectrometer to stabilize before analysis. Regularly perform instrument calibration and tuning. |
Experimental Protocols
Protocol 1: Direct Infusion for Precursor and Product Ion Selection
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent, typically 50:50 acetonitrile:water with 0.1% formic acid for positive mode or without acid for negative mode.
-
Infusion Setup: Infuse the solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Confirmation:
-
Operate the mass spectrometer in full scan mode (e.g., m/z 100-400).
-
Optimize ion source parameters (capillary voltage, cone/fragmentor voltage, gas flows, and temperature) to maximize the intensity of the expected precursor ion ([M+H]⁺ at ~m/z 308.3 or [M-H]⁻ at ~m/z 306.3).
-
-
Product Ion Selection:
-
Switch to product ion scan mode, selecting the confirmed precursor ion.
-
Ramp the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 50 eV).
-
Identify the most abundant and consistent product ions across the collision energy range. Select at least two for your MRM method (one for quantification, one for qualification).
-
-
Collision Energy Optimization:
-
For each selected product ion, perform a more detailed collision energy optimization by stepping the CE in smaller increments (e.g., 2 eV) around the previously observed optimum.
-
Record the CE that yields the maximum intensity for each transition.
-
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for this compound. Note that the optimal collision energies are instrument-dependent and should be determined experimentally.
| Parameter | Value |
| Molecular Weight | ~307.34 g/mol |
| Expected [M+H]⁺ (Positive Mode) | m/z 308.3 |
| Expected [M-H]⁻ (Negative Mode) | m/z 306.3 |
| Suggested Collision Energy Range for Optimization | 5 - 50 eV |
Experimental Workflow
Caption: Workflow for optimizing MS/MS transitions for a new analyte.
Stability of Malathion beta-Monoacid-d5 in stock solutions and extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Malathion beta-Monoacid-d5 in stock solutions and extracts. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the deuterated form of Malathion beta-Monoacid, a major metabolite and biodegradation product of the insecticide Malathion.[1] In experimental settings, it is commonly used as an internal standard for the quantification of Malathion beta-Monoacid in various matrices. The stability of the standard is critical for accurate and reproducible analytical results. Degradation of the standard can lead to underestimation of the analyte concentration.
Q2: What are the general recommendations for storing this compound?
The supplier recommends storing this compound as a neat solid at 2-8°C in a refrigerator.[1] It is typically shipped under ambient conditions.[1] For stock solutions, general best practices for pesticide standards should be followed, which include storage in the dark at low temperatures (-20°C is common for long-term storage) in tightly sealed containers to prevent solvent evaporation.
Q3: Is there a difference in stability between this compound and its non-deuterated form?
The chemical stability of a deuterated compound is generally very similar to its non-deuterated counterpart. The primary difference lies in the strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. While the C-D bond is stronger and can influence rates of metabolism in biological systems (a phenomenon known as the kinetic isotope effect), it does not significantly alter the susceptibility of the molecule to degradation under typical storage conditions in stock solutions and extracts. Therefore, stability data for Malathion beta-Monoacid can be considered a reliable proxy for the stability of this compound. It is important to ensure that the deuterium labels are on non-exchangeable positions of the molecule to prevent H/D exchange with the solvent.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results over time from the same stock solution. | Degradation of this compound in the stock solution. | - Verify Storage Conditions: Ensure the stock solution is stored at or below the recommended temperature and protected from light. - Check Solvent Quality: Use high-purity, HPLC or LC-MS grade solvents. Impurities in the solvent can promote degradation. - Prepare Fresh Stock Solution: If degradation is suspected, prepare a fresh stock solution from the neat material and compare its performance to the older solution. |
| Low recovery of this compound from spiked samples. | Degradation of the analyte in the sample extract during processing or storage. | - Evaluate Matrix Effects: The sample matrix can influence the stability of the analyte. Acidic or basic conditions in the extract can promote hydrolysis. Consider adjusting the pH of the extract to a neutral range if possible. - Minimize Processing Time: Process and analyze samples as quickly as possible after extraction. - Conduct a Matrix Stability Study: Spike a blank matrix extract with a known concentration of this compound and analyze it at different time points to determine the stability in that specific matrix. |
| Unexpected peaks appearing in the chromatogram near the analyte peak. | Formation of degradation products. | - Review Degradation Pathways: Malathion and its metabolites can undergo hydrolysis. For Malathion monoacids, further hydrolysis to the dicarboxylic acid is possible. - Use Mass Spectrometry for Identification: If using a mass spectrometer, examine the mass-to-charge ratio of the unknown peaks to identify potential degradation products. |
Stability Data Summary
Table 1: Inferred Stability of this compound in Stock Solutions
| Solvent | Storage Temperature | Expected Stability | Recommendations |
| Acetonitrile | -20°C | High | Recommended for long-term storage. |
| Methanol | -20°C | Good | May be slightly more reactive than acetonitrile for some compounds. |
| Acetonitrile | 2-8°C | Moderate | Suitable for short-term storage (working solutions). |
| Methanol | 2-8°C | Moderate | Suitable for short-term storage (working solutions). |
Note: The stability of pesticide standards can be lot-dependent and influenced by the purity of the solvent. It is always recommended to perform in-house stability checks.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
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Materials:
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This compound (neat solid)
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High-purity solvent (e.g., acetonitrile or methanol, HPLC or LC-MS grade)
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Calibrated analytical balance
-
Volumetric flask (Class A)
-
Amber glass vial with a PTFE-lined cap
-
-
Procedure:
-
Allow the container of neat this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of the neat standard using an analytical balance.
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Quantitatively transfer the weighed standard to a volumetric flask of appropriate size.
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Add a small amount of the chosen solvent to dissolve the standard.
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Once dissolved, fill the flask to the mark with the solvent.
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Cap the flask and invert it several times to ensure a homogenous solution.
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Transfer the stock solution to an amber glass vial for storage.
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Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Store the stock solution in a freezer at -20°C.
-
Protocol 2: Assessment of Stock Solution Stability (Short-Term)
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Objective: To determine the stability of a working solution of this compound at refrigerator (2-8°C) and room temperature over a defined period.
-
Procedure:
-
Prepare a working solution of this compound (e.g., 1 µg/mL) in the desired solvent from a freshly prepared stock solution.
-
Divide the working solution into three sets of amber vials.
-
Store one set in the freezer (-20°C, as a control), one set in the refrigerator (2-8°C), and one set at room temperature on the benchtop.
-
Analyze the concentration of the solutions at initial time (T=0) and at subsequent time points (e.g., 24, 48, 72 hours, and 1 week).
-
Compare the peak areas or calculated concentrations of the stored solutions to the control solution stored at -20°C. A deviation of more than a predefined percentage (e.g., 10-15%) from the initial concentration may indicate instability.
-
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound solutions.
References
Technical Support Center: Malathion beta-Monoacid-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malathion beta-Monoacid-d5. Our resources are designed to address common challenges encountered during experimental analysis, particularly focusing on in-source fragmentation observed in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterated form of Malathion beta-Monoacid, a primary metabolite of the organophosphate insecticide, Malathion. The incorporation of five deuterium atoms (d5) makes it an ideal internal standard for quantitative analysis of Malathion beta-Monoacid in various biological and environmental matrices using mass spectrometry-based methods like LC-MS/MS. The deuterium labeling provides a distinct mass shift from the unlabeled analyte, allowing for accurate quantification while co-eluting chromatographically.
Q2: I am observing a peak that is not my parent ion for this compound. What could be the cause?
Observing unexpected peaks in the mass spectrum is a common issue. One likely cause is in-source fragmentation, a phenomenon where the analyte fragments within the ion source of the mass spectrometer before reaching the mass analyzer.[1] This can be influenced by the settings of the declustering potential (DP) or fragmentor voltage, as well as the ion source temperature.[1] Higher values for these parameters can increase fragmentation. Another possibility is the presence of adducts, where the analyte molecule associates with ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺) from the mobile phase or sample matrix.
Q3: How can I reduce or control in-source fragmentation of this compound?
Controlling in-source fragmentation is crucial for accurate quantification of the parent ion. Here are several strategies to mitigate this phenomenon:
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Optimize the Declustering Potential (DP) or Cone Voltage: This is one of the most critical parameters. Systematically lowering the DP/cone voltage can reduce the energy imparted to the ions in the source, thereby minimizing fragmentation.[1][2]
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Adjust the Ion Source Temperature: Higher source temperatures can lead to thermal degradation and fragmentation of the analyte.[1][3] Experiment with lower source temperatures to find an optimal balance between efficient desolvation and minimal fragmentation.
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Modify Mobile Phase Composition: The choice of mobile phase and additives can influence ionization efficiency and fragmentation. For instance, using ammonium formate or acetate as a modifier can sometimes lead to softer ionization compared to formic acid.
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Use a "Softer" Ionization Technique: If available on your instrument, consider using a gentler ionization method if electrospray ionization (ESI) proves too harsh for your analyte.
Q4: What are the expected major fragment ions for this compound?
Based on the fragmentation of the non-deuterated Malathion beta-Monoacid, the primary fragmentation pathway involves the loss of the diethyl maleate group. For this compound, this would result in a characteristic neutral loss. The table below summarizes the expected parent and fragment ions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low abundance or absence of the [M+H]⁺ ion for this compound | High degree of in-source fragmentation. | 1. Decrease the declustering potential (cone voltage) in the ion source settings. 2. Lower the ion source temperature. 3. Check and optimize the mobile phase composition for softer ionization. |
| Poor peak shape (e.g., tailing, splitting) | Incompatible injection solvent with the initial mobile phase conditions. | 1. Ensure the injection solvent is as similar as possible to the initial mobile phase. 2. If using a high percentage of organic solvent for injection, consider a smaller injection volume. |
| Inconsistent or non-reproducible signal intensity | Matrix effects from the sample, leading to ion suppression or enhancement. | 1. Implement a more rigorous sample clean-up procedure to remove interfering matrix components. 2. Use a matrix-matched calibration curve for quantification. 3. Ensure the deuterated internal standard is behaving similarly to the native analyte. |
| Presence of unexpected adduct ions (e.g., [M+Na]⁺, [M+K]⁺) | High salt concentration in the sample or mobile phase. | 1. Use high-purity solvents and additives (LC-MS grade). 2. If possible, desalt the sample prior to injection. 3. Be aware of these adducts and account for them during data analysis. |
Quantitative Data
The following table summarizes the expected mass-to-charge ratios (m/z) for the protonated molecule and a key fragment ion of this compound. These values are critical for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments on a tandem mass spectrometer.
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss |
| This compound | C₈H₁₀D₅O₆PS₂ | 327.36 | 328.08 | 178.02 | C₅H₃D₅O₄ (Diethyl maleate-d5) |
Experimental Protocols
A typical experimental setup for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is detailed below.
1. Sample Preparation (QuEChERS Method - Example for solid samples):
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Homogenize 10 g of the sample with 10 mL of water.
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Add 10 mL of acetonitrile and the this compound internal standard.
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Shake vigorously for 1 minute.
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Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for another minute.
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Centrifuge at 4000 rpm for 5 minutes.
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Take an aliquot of the upper acetonitrile layer and perform a dispersive solid-phase extraction (d-SPE) clean-up by adding it to a tube containing MgSO₄ and a sorbent (e.g., PSA).
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Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
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Filter the supernatant into an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
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Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
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Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
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Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
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Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
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Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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This compound (Internal Standard): 328.1 > 178.0
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Malathion beta-Monoacid (Analyte): 323.1 > 173.0
-
-
Ion Source Parameters (to be optimized for the specific instrument):
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Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
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Desolvation Temperature: 350 °C
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Cone Gas Flow: 50 L/hr
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Desolvation Gas Flow: 600 L/hr
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Cone Voltage (Declustering Potential): Start with a low value (e.g., 20 V) and optimize to minimize in-source fragmentation.
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Collision Energy: Optimize for the specific MRM transitions.
-
In-Source Fragmentation Pathway of this compound
The following diagram illustrates the proposed in-source fragmentation of this compound, where the protonated molecule undergoes a characteristic neutral loss.
Caption: Proposed in-source fragmentation of this compound.
References
Cross-contamination issues with deuterated internal standards
Welcome to the technical support center for deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent cross-contamination issues during their experiments.
Troubleshooting Guides
This section provides detailed guides to identify and resolve common issues related to deuterated internal standards.
Issue 1: Unexpected Analyte Signal in Blank Samples (Carryover)
Symptom: You observe a peak for your analyte in a blank sample injected after a high-concentration sample.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and resolving analyte carryover.
Experimental Protocol: Investigating and Mitigating Carryover
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Objective: To identify the source of sample carryover and implement corrective actions.
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Materials:
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Your LC-MS/MS system
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A high-concentration solution of your analyte.
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Blank matrix (e.g., plasma, urine)
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Mobile phase solvents
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A variety of wash solvents (e.g., strong organic solvents, acidified or basified solutions).
-
-
Procedure:
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Confirm Carryover:
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Inject the highest concentration standard of your analyte.
-
Immediately follow with an injection of a blank matrix.
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Analyze the blank injection for the presence of the analyte peak. The analyte peak area in the blank should be less than 20% of the analyte peak area at the Lower Limit of Quantitation (LLOQ).
-
-
Isolate the Source:
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Autosampler:
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Replace the blank matrix with an injection of mobile phase directly into the injection valve (bypassing the needle and sample loop if possible). If the carryover peak disappears, the source is likely the syringe or sample loop.
-
If the carryover persists, it may be in the injection valve itself.
-
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Column:
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Remove the analytical column and replace it with a zero-dead-volume union.
-
Repeat the high-concentration and blank injections. If the carryover is significantly reduced or eliminated, the column is the primary source.
-
-
System: If carryover is still present after checking the autosampler and column, it may originate from tubing, fittings, or the mass spectrometer source.
-
-
-
Resolution:
-
Autosampler:
-
Optimize the needle wash procedure. Use a sequence of strong and weak wash solvents. For example, a wash sequence could be: 1) Acetonitrile/Isopropanol (50/50), 2) Water/Methanol (50/50) with 0.1% formic acid, 3) Mobile phase.
-
Increase the volume of the wash solvent.
-
Disassemble and sonicate the injection valve and sample loop in an appropriate solvent.
-
-
Column:
-
Implement a high-organic wash at the end of each analytical run to elute strongly retained compounds.
-
If carryover persists, dedicate a "wash column" for flushing the system before connecting your analytical column.
-
-
System:
-
Clean the MS source components according to the manufacturer's guidelines.
-
Inspect and clean or replace tubing and fittings between the injector and the detector.
-
-
Issue 2: Analyte Signal in Blank Samples Containing Only Internal Standard (Cross-Contamination/Isotopic Contribution)
Symptom: You observe a signal at the mass transition of the analyte when injecting a blank sample spiked only with the deuterated internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for analyte signal in internal standard-only samples.
Experimental Protocol: Evaluating Cross-Signal Contribution
-
Objective: To quantify the contribution of the analyte to the internal standard signal and vice versa.
-
Materials:
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Analyte stock solution
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Deuterated internal standard stock solution
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Blank matrix
-
-
Procedure:
-
Analyte Contribution to Internal Standard:
-
Prepare a series of samples containing the analyte at concentrations spanning the calibration curve range (including a sample at the Upper Limit of Quantitation - ULOQ) without the internal standard.
-
Analyze these samples and monitor the signal in the mass transition channel of the internal standard.
-
Acceptance Criteria: The response of the internal standard in the ULOQ sample should be ≤ 5% of the mean internal standard response in the calibration standards.[1]
-
-
Internal Standard Contribution to Analyte:
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Prepare a blank matrix sample containing only the internal standard at the working concentration.
-
Analyze this sample and monitor the signal in the mass transition channel of the analyte.
-
Acceptance Criteria: The response of the analyte in the internal standard-only sample should be ≤ 20% of the analyte response at the LLOQ.
-
-
-
Resolution:
-
High Analyte Contribution to IS: This may indicate isotopic overlap.
-
Increase the concentration of the internal standard. This will decrease the relative contribution of the analyte's isotopic signal.
-
If possible, monitor a different, less abundant isotope of the internal standard that has minimal isotopic contribution from the analyte.
-
-
High IS Contribution to Analyte: This suggests the presence of non-deuterated impurity in the internal standard.
-
Contact the supplier and request a certificate of analysis for the isotopic purity of the internal standard.
-
Source a new lot of the internal standard with higher isotopic purity.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cross-contamination with deuterated internal standards?
A1: The most common causes are:
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Carryover: Residual analyte from a previous high-concentration sample adhering to surfaces in the LC-MS/MS system (e.g., autosampler, column, tubing).
-
Isotopic Contribution (Cross-Talk): The natural isotopic abundance of the analyte can result in a small signal in the mass channel of the deuterated internal standard. This becomes more significant at high analyte concentrations.[2][3]
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Impurity of the Internal Standard: The deuterated internal standard may contain a small amount of the non-deuterated analyte as an impurity from the synthesis process.[2][3]
-
In-source Fragmentation or Deuterium Exchange: The deuterated internal standard may lose a deuterium atom and gain a proton in the ion source of the mass spectrometer, leading to a signal at the analyte's mass.[4]
Q2: How can I prevent deuterium exchange?
A2: Deuterium exchange, the substitution of a deuterium atom on your internal standard with a proton from the solvent or matrix, can lead to inaccurate quantification. To prevent this:
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Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions in the molecule. Avoid placing labels on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups.[5]
-
pH Control: Avoid extreme pH conditions in your sample preparation and mobile phases, as this can catalyze deuterium exchange.
-
Solvent Choice: Use aprotic solvents where possible during sample preparation to minimize the availability of protons for exchange.
Q3: My deuterated internal standard has a different retention time than my analyte. Is this a problem?
A3: A small shift in retention time between the analyte and its deuterated internal standard can sometimes occur due to the "isotope effect". While often minor, a significant separation can be problematic. If the two compounds elute at different times, they may experience different degrees of matrix effects (ion suppression or enhancement), which can compromise the accuracy of your results.[6] If you observe a significant and reproducible shift, consider the following:
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Chromatographic Conditions: Adjust your gradient or mobile phase composition to try and achieve co-elution.
-
Alternative Labeling: If possible, consider using a ¹³C or ¹⁵N labeled internal standard, as these generally do not exhibit a chromatographic shift.
Q4: What is "cross-talk" in the mass spectrometer and how can I minimize it?
A4: Cross-talk in a triple quadrupole mass spectrometer occurs when product ions from one multiple reaction monitoring (MRM) transition are detected during the scanning of another, closely timed transition. This can be a problem when analyzing multiple components that elute close together. To minimize cross-talk:
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Dwell Time: Optimize the dwell time for each MRM transition. Very short dwell times can increase the likelihood of cross-talk.[7]
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Inter-scan Delay: Ensure there is an adequate delay between scanning different MRM transitions.
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Chromatographic Separation: Improve the chromatographic separation of co-eluting compounds to provide more time between the detection of their respective MRM transitions.
Data Summary Tables
Table 1: Acceptance Criteria for Cross-Contribution
| Contribution Source | Acceptance Limit |
| Analyte to Internal Standard | Signal in ULOQ sample ≤ 5% of mean IS response |
| Internal Standard to Analyte | Signal in IS-only sample ≤ 20% of analyte response at LLOQ |
Data synthesized from multiple sources.[1]
Table 2: Common Causes of Internal Standard Variability and Potential Solutions
| Observation | Potential Cause | Recommended Action |
| Gradual decrease in IS signal over a run | Column degradation, source contamination | Clean MS source, replace column |
| Abrupt, random changes in IS signal | Pipetting error, injector malfunction | Review sample preparation technique, service injector |
| Consistently low IS signal in study samples vs. standards | Matrix effects (ion suppression) | Optimize sample cleanup, adjust chromatography |
| Consistently high IS signal in study samples vs. standards | Matrix effects (ion enhancement) | Optimize sample cleanup, adjust chromatography |
This table summarizes common issues and troubleshooting approaches discussed in the scientific literature.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
Ensuring accurate quantification at low concentrations with Malathion beta-Monoacid-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure accurate quantification of Malathion beta-Monoacid at low concentrations using Malathion beta-Monoacid-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Malathion beta-Monoacid, a major metabolite of the insecticide Malathion.[1] It is used as an internal standard in quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of measurements.[2] Because it is chemically almost identical to the analyte of interest (the "unlabeled" Malathion beta-Monoacid), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects.[3]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at 2-8°C in a refrigerator.[1] It is important to prevent repeated freeze-thaw cycles if the standard is dissolved in a solvent.
Q3: What are the primary challenges when quantifying Malathion beta-Monoacid at low concentrations?
Quantifying any analyte at low concentrations can be challenging. For Malathion beta-Monoacid, specific challenges include:
-
Matrix Effects: Co-extracted components from the sample matrix (e.g., urine, plasma, environmental samples) can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to signal suppression or enhancement.[4][5][6]
-
Analyte Stability: Malathion and its metabolites can be susceptible to degradation depending on the pH and storage conditions of the sample.[7] Malathion is known to be more stable in acidic to neutral aqueous solutions and hydrolyzes more rapidly under basic conditions.[7]
-
Chromatographic Resolution: Achieving good separation from other matrix components is crucial to minimize interference.
Q4: Can I use this compound to quantify other Malathion metabolites?
While this compound is the ideal internal standard for Malathion beta-Monoacid, its suitability for other metabolites like the alpha-monoacid or the dicarboxylic acid would need to be carefully validated. The assumption that the internal standard behaves identically to the analyte is most valid when they are structurally identical. Using it for other metabolites may introduce quantification errors if their extraction efficiency or ionization response differs significantly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | - Use a guard column to protect the analytical column.- Flush the column with a strong solvent.- Replace the analytical column if necessary. |
| Inappropriate mobile phase pH. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For a carboxylic acid like Malathion monoacid, a pH well below its pKa is often optimal for reversed-phase chromatography. | |
| Sample solvent is too strong. | - Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. | |
| High Signal Variability (Poor Precision) | Inconsistent sample preparation. | - Ensure precise and consistent pipetting of the internal standard and sample volumes.- Use an automated liquid handler for improved precision. |
| Fluctuations in the LC-MS/MS system. | - Check for leaks in the LC system.- Ensure the mass spectrometer has been recently calibrated and tuned.- Monitor system suitability by injecting a standard solution periodically throughout the analytical run. | |
| Instability of the analyte or internal standard in the autosampler. | - Keep the autosampler temperature controlled (e.g., 4°C).- Investigate the stability of the processed samples over the expected run time. | |
| Inaccurate Quantification (Poor Trueness) | Significant matrix effects. | - Optimize the sample preparation method to remove more interfering matrix components. Solid-phase extraction (SPE) can be more effective than simple liquid-liquid extraction.[8]- Dilute the sample to reduce the concentration of matrix components, if sensitivity allows. |
| Incorrect concentration of the internal standard. | - Verify the concentration of the this compound stock and working solutions. Prepare fresh solutions if necessary. | |
| Isotopic interference or crosstalk. | - Check for any contribution of the unlabeled analyte to the mass transition of the deuterated internal standard, and vice-versa. This is especially important at high analyte concentrations. Adjust mass spectrometer resolution or select different mass transitions if necessary. | |
| Low Signal Intensity or No Peak Detected | Analyte degradation. | - Ensure proper sample storage and handling conditions. Malathion is susceptible to hydrolysis, especially at high pH.[7]- Investigate the stability of the analyte during the sample preparation process. |
| Poor ionization efficiency. | - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).- Adjust the mobile phase composition (e.g., add modifiers like formic acid or ammonium formate) to enhance ionization. | |
| Inefficient sample extraction. | - Optimize the extraction solvent and pH to ensure efficient recovery of Malathion beta-Monoacid.[3] |
Experimental Protocols & Methodologies
While a specific validated method for your exact matrix should be developed, the following provides a general workflow and typical parameters for the analysis of Malathion beta-Monoacid using LC-MS/MS with this compound as an internal standard.
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Malathion beta-Monoacid and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Store at 2-8°C.
-
Working Standard Solutions: Prepare serial dilutions of the Malathion beta-Monoacid stock solution to create calibration standards at the desired concentration range.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration. This solution will be added to all calibration standards, quality control samples, and unknown samples.
-
Sample Preparation (General):
-
To a known volume of sample (e.g., 100 µL of urine or plasma), add the internal standard spiking solution.
-
Perform an extraction to isolate the analyte and internal standard and remove matrix components. Common methods include:
-
Protein Precipitation (for plasma/serum): Add a cold organic solvent like acetonitrile, vortex, and centrifuge to pellet the proteins.
-
Liquid-Liquid Extraction (LLE): Acidify the sample (e.g., with formic acid) and extract with an organic solvent like ethyl acetate.[3]
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) to retain and then elute the analyte and internal standard. This often provides a cleaner extract.[8]
-
-
Evaporate the final extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Parameters
The following table provides a starting point for method development. These parameters will need to be optimized for your specific instrumentation and application.
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, then return to initial conditions to re-equilibrate the column. |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for Malathion and its metabolites. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | These must be determined by infusing pure standards of the analyte and internal standard into the mass spectrometer. For Malathion beta-Monoacid, you would monitor the transition from the precursor ion ([M+H]⁺) to a specific product ion. The transition for this compound would be shifted by the mass of the deuterium labels. |
Quantitative Data Presentation
Your final data should be presented in a clear and organized manner. The table below is a template for presenting the results of your calibration curve and quality control samples.
| Sample ID | Analyte | Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| Calibrant 1 | Malathion beta-Monoacid | 0.5 | Data | Data | Data |
| Calibrant 2 | Malathion beta-Monoacid | 1.0 | Data | Data | Data |
| ... | ... | ... | ... | ... | ... |
| Calibrant 8 | Malathion beta-Monoacid | 500 | Data | Data | Data |
| LLOQ QC | Malathion beta-Monoacid | 0.5 | Data | Data | Data |
| Low QC | Malathion beta-Monoacid | 1.5 | Data | Data | Data |
| Mid QC | Malathion beta-Monoacid | 50 | Data | Data | Data |
| High QC | Malathion beta-Monoacid | 400 | Data | Data | Data |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Malathion beta-Monoacid.
Caption: General workflow for sample preparation and analysis.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues during quantification.
Caption: A logical approach to troubleshooting common issues.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Development of Methods for the Synthesis of Malathion-D 6 , Chlorophos-D 6 , and Dichlorophos-D 6 for Use as Internal Standards in the Analysis of Medicinal Plant Raw Materials and Herbal Medicinal Products | Krylov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 3. ANALYTICAL METHODS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Malathion | C10H19O6PS2 | CID 4004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Linearity issues in calibration curves using Malathion beta-Monoacid-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues in calibration curves using Malathion beta-Monoacid-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Malathion beta-Monoacid, a metabolite of the insecticide Malathion. The deuterium atoms ("d5") make it heavier than the endogenous analyte. In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is used as an internal standard (IS). Because it is chemically and physically very similar to the analyte of interest (the non-labeled Malathion beta-Monoacid), it co-elutes and experiences similar extraction recovery and ionization effects.[1] This helps to correct for variations during sample preparation and analysis, leading to more accurate and precise quantification.[2]
Q2: What are the common causes of non-linear calibration curves in LC-MS/MS analysis?
Non-linearity in calibration curves is a common issue in LC-MS/MS bioanalysis and can stem from several factors:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateau in the signal response.[3] This is a frequent cause of non-linearity at the upper end of the calibration range.
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine) can co-elute with the analyte and internal standard, either suppressing or enhancing their ionization in the mass spectrometer source.[4][5] This can alter the analyte/IS response ratio and introduce non-linearity.
-
Ion Source Saturation: Similar to detector saturation, the ionization source itself can become saturated at high concentrations, limiting the number of ions that can be generated.[6][7]
-
Issues with the Internal Standard: Problems such as isotopic interference from the native analyte at high concentrations or inconsistent addition of the internal standard can lead to non-linear curves.[8]
-
Analyte Degradation or Adsorption: The analyte may degrade in the sample or adsorb to vials or parts of the LC system, particularly at low concentrations, causing deviation from linearity at the lower end of the curve.
Q3: My calibration curve is non-linear at the high end. What should I do?
Non-linearity at high concentrations is often due to detector or ion source saturation.[3][7] Here are some troubleshooting steps:
-
Dilute Samples: Dilute the high-concentration samples and calibration standards to bring them within the linear range of the assay.[9]
-
Adjust MS/MS Parameters: If possible, use a less intense product ion for quantification of high-concentration samples.
-
Use a Quadratic Curve Fit: If the non-linearity is predictable and reproducible, a quadratic regression model (y = ax² + bx + c) can be used to fit the curve. However, this should be used with caution and properly validated.[8]
-
Extend the Calibration Range: If the detector has an acceptable response above the current range, you can extend the calibration curve to higher concentrations.[9]
Q4: Can the choice of deuterated internal standard affect linearity?
Yes, while stable isotope-labeled internal standards are considered the gold standard, they are not without potential issues. Isotope dilution mass spectrometry (IDMS) calibration curves are inherently non-linear, though often approximated as linear.[10] Significant errors can arise from this approximation, especially with wide calibration ranges.[10] Additionally, if the deuterium labeling is not stable, back-exchange with hydrogen atoms from the solvent can occur, altering the mass and response of the internal standard.
Troubleshooting Guide for Linearity Issues
This guide provides a systematic approach to diagnosing and resolving non-linear calibration curves when using this compound.
Problem: Poor Linearity (r² < 0.99) or Deviations at High/Low Concentrations
Below is a troubleshooting workflow to identify and address the root cause of the linearity issue.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare a 1 mg/mL stock solution of Malathion beta-Monoacid and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
-
Calibration Standards: Spike an appropriate volume of blank biological matrix (the same matrix as the samples) with the working standard solutions to create a calibration curve with at least 6-8 non-zero points. Add a fixed amount of the internal standard working solution to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using separate stock solution dilutions.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Sample Aliquot: To a 100 µL aliquot of plasma/serum sample, calibration standard, or QC sample in a microcentrifuge tube, add the internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex: Vortex the samples for 1 minute.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
The following are example parameters and should be optimized for your specific instrumentation.
| Parameter | Example Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Example MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Malathion beta-Monoacid | To be determined empirically | To be determined empirically |
| This compound | Precursor + 5 Da | Same or shifted product ion |
Note: The exact m/z values for precursor and product ions need to be determined by infusing a standard solution of each compound into the mass spectrometer.
Data Presentation
Table 1: Example Calibration Curve Data and Linearity Assessment
| Concentration (ng/mL) | Analyte Area | IS Area | Response Ratio (Analyte/IS) |
| 1 | 5,230 | 1,050,000 | 0.0050 |
| 5 | 26,100 | 1,035,000 | 0.0252 |
| 20 | 105,200 | 1,060,000 | 0.0992 |
| 100 | 515,000 | 1,040,000 | 0.4952 |
| 500 | 2,480,000 | 1,020,000 | 2.4314 |
| 1000 | 4,550,000 | 990,000 | 4.5960 |
| 2000 | 7,800,000 | 950,000 | 8.2105 |
Linearity Analysis:
| Parameter | Value |
| Regression Model | Linear (y = mx + c) |
| Weighting | 1/x² |
| Correlation Coefficient (r²) | 0.9985 |
| Equation | y = 0.0042x + 0.0015 |
This table illustrates a typical calibration curve. In cases of non-linearity, the response ratio at higher concentrations would be disproportionately lower than expected.
Table 2: Troubleshooting Checklist for Linearity Issues
| Checkpoint | Observation | Potential Cause | Recommended Action |
| Internal Standard Response | IS area decreases as analyte concentration increases. | Ion source saturation. | Dilute high concentration samples; use a less intense MRM transition. |
| Low-End Accuracy | Back-calculated concentrations are consistently >15% inaccurate at the LLOQ. | Adsorption or analyte degradation. | Use low-adsorption vials; check sample stability. |
| High-End Accuracy | Back-calculated concentrations are consistently <85% accurate at the ULOQ. | Detector saturation. | Reduce injection volume; dilute samples; use quadratic fit. |
| Overall Curve Shape | "S"-shaped or significantly bowed curve. | Multiple factors, including matrix effects and saturation. | Improve sample cleanup; optimize chromatography to separate interferences. |
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]
Technical Support Center: Troubleshooting Low Recovery of Malathion beta-Monoacid-d5
Welcome to the technical support center for troubleshooting issues related to the extraction of Malathion beta-Monoacid-d5. This guide provides a comprehensive overview of common problems and their solutions, detailed experimental protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound during solid-phase extraction (SPE)?
Low recovery during SPE can stem from several factors. The most common issues include improper pH of the sample, incorrect choice of sorbent, inefficient elution solvent, or a wash step that is too aggressive and prematurely elutes the analyte. Given that Malathion beta-Monoacid is a polar acidic compound, with a predicted pKa of 3.73, pH control is critical for achieving good retention on the sorbent.
Q2: How does the polarity of this compound affect its extraction?
As a monoacid, this analyte is significantly more polar than its parent compound, malathion. This increased polarity can make it challenging to retain on traditional non-polar sorbents like C18. Therefore, alternative extraction strategies, such as mixed-mode or polymeric SPE, are often more effective. For liquid-liquid extraction (LLE), the choice of an appropriate organic solvent is crucial to efficiently partition the polar analyte from the aqueous sample.
Q3: Can the deuterated internal standard (this compound) behave differently from the native compound during extraction and analysis?
Yes, although stable isotope-labeled internal standards are designed to mimic the behavior of the native analyte, differences can arise. Deuterium labeling can sometimes lead to slight changes in chromatographic retention time. If this shift occurs in a region of significant matrix effects (ion suppression or enhancement), the internal standard may not accurately compensate for variations in the native analyte's signal, leading to inaccurate quantification.
Q4: What are "matrix effects" and how can they lead to perceived low recovery?
Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). If this compound is suppressed more than the native analyte, it can result in a calculated recovery of less than 100%. Optimizing sample cleanup is the most effective way to mitigate matrix effects.
Q5: What is a good starting point for developing a liquid-liquid extraction (LLE) method for this compound?
A good starting point for an LLE method is to adjust the sample pH to approximately 2 units below the analyte's pKa (i.e., pH ~1.7-2.0) to ensure the carboxylic acid group is protonated and the molecule is in its neutral form. This will enhance its partitioning into an organic solvent. Ethyl acetate is a commonly used solvent for extracting malathion monoacids. Multiple extractions (e.g., three times with ethyl acetate) are recommended to improve recovery.[1]
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
Low recovery in SPE can often be traced back to one of the key steps in the process. The following guide provides a systematic approach to identifying and resolving the issue.
Troubleshooting Workflow for SPE
Caption: A logical workflow for troubleshooting low SPE recovery.
Quantitative Data Summary for SPE Optimization
| Parameter | Condition 1 | Condition 2 | Expected Outcome with this compound |
| Sorbent Type | C18 (non-polar) | Mixed-Mode Anion Exchange (e.g., Oasis MAX) | Higher recovery with mixed-mode due to dual retention mechanism (hydrophobic and ionic). |
| Sample pH | pH 7 (Neutral) | pH 2-3 (Acidic) | Significantly higher retention at acidic pH as the analyte will be protonated. |
| Wash Solvent | 100% Methanol | 5% Methanol in Water | Reduced analyte loss with a weaker wash solvent. |
| Elution Solvent | 100% Methanol | 5% Ammonium Hydroxide in Methanol | More efficient elution with a basic modifier to deprotonate the analyte and disrupt ionic interactions. |
Liquid-Liquid Extraction (LLE) Troubleshooting
LLE is a classic technique that can be highly effective if optimized correctly. The key is to ensure the analyte of interest is in a state where it will preferentially partition into the organic phase.
Troubleshooting Workflow for LLE
Caption: A logical workflow for troubleshooting low LLE recovery.
Quantitative Data Summary for LLE Optimization
A study on the chemoenzymatic resolution of malathion reported the following LLE protocol for the monoacid metabolites:
| Parameter | Condition | Reported Recovery/Yield |
| Sample pH | Adjusted to pH 1-2 with 1.0 M HCl | 6-48% |
| Extraction Solvent | Ethyl Acetate | - |
| Number of Extractions | Three | - |
This data indicates that while ethyl acetate at a low pH is a viable approach, the recovery can be variable and may require further optimization.[1]
Detailed Experimental Protocols
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for this compound
This protocol is a starting point for the extraction of this compound from aqueous samples like urine or plasma using a mixed-mode strong anion exchange sorbent.
-
Sample Pre-treatment:
-
To 1 mL of sample, add an appropriate volume of this compound internal standard solution.
-
Acidify the sample to pH 2-3 with a suitable acid (e.g., formic acid).
-
Centrifuge to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode strong anion exchange SPE cartridge (e.g., Waters Oasis MAX, 30 mg) with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of a non-polar solvent (e.g., hexane) to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte with 1-2 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol). This will neutralize the charge on the sorbent and elute the acidic analyte.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of mobile phase).
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound
This protocol is based on the principles of extracting acidic compounds from aqueous matrices.
-
Sample Pre-treatment:
-
To 1 mL of sample, add an appropriate volume of this compound internal standard solution.
-
Adjust the sample pH to approximately 2.0 with a strong acid (e.g., 1 M HCl).
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the sample in a suitable tube.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Repeat Extraction:
-
Repeat the extraction step (step 2) two more times, combining the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of mobile phase).
-
Note: For both protocols, it is essential to test the recovery by analyzing pre- and post-extraction spiked samples. Further optimization of solvent volumes, wash strengths, and elution compositions may be necessary depending on the specific sample matrix.
References
Impact of mobile phase composition on Malathion beta-Monoacid-d5 signal
Welcome to the technical support center for the analysis of Malathion beta-Monoacid-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow and addressing common challenges related to mobile phase composition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase composition for analyzing this compound by LC-MS?
A1: The optimal mobile phase for this compound, an acidic analyte, typically consists of a buffered aqueous phase and an organic solvent. A common starting point is a gradient elution with:
-
Mobile Phase A: Water with an additive to control pH and improve ionization.
-
Mobile Phase B: An organic solvent like methanol or acetonitrile with a similar additive.
For negative ion mode electrospray ionization (ESI), which is suitable for acidic compounds, using a slightly basic or neutral pH can enhance deprotonation and improve signal intensity.
Q2: Which mobile phase additive is best for negative ion mode analysis of this compound?
A2: The choice of additive is critical for achieving a good signal in negative ion mode. While 0.1% formic acid can sometimes be effective for analytes that are already charged, buffered systems are generally recommended.[1] Ammonium acetate or ammonium formate at concentrations of 5-10 mM are common choices.[1] These buffers help to maintain a consistent pH and can improve the reproducibility of your results.
Q3: Should I use methanol or acetonitrile as the organic solvent in my mobile phase?
A3: Both methanol and acetonitrile can be used as the organic solvent. The choice may depend on the specific column chemistry and the desired chromatographic selectivity. For malathion and its metabolites, methanol has been shown to be effective. In some cases, a higher percentage of methanol (e.g., 30%) may be required to minimize analyte adsorption and reduce solvent-related signal suppression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
A weak signal for this compound can be caused by several factors related to the mobile phase.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase pH: Malathion beta-Monoacid is an acidic compound. For negative ion mode ESI, the mobile phase pH should ideally be at or above the pKa of the analyte to ensure it is deprotonated.
-
Troubleshooting Step: Try adjusting the mobile phase pH. Using a buffer like ammonium acetate or ammonium formate can provide better signal stability than a volatile acid like formic acid.
-
-
Inappropriate Mobile Phase Additive: The choice and concentration of the additive can significantly impact ionization efficiency.
-
Troubleshooting Step: If you are using formic acid and observing a low signal, consider switching to a 5-10 mM ammonium acetate or ammonium formate buffer.
-
-
Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, leading to a reduced signal.
-
Troubleshooting Step: Optimize the chromatographic separation to move the this compound peak away from interfering matrix components. Modifying the gradient slope or the organic solvent composition can help. A post-column infusion experiment can help identify regions of ion suppression.
-
Experimental Protocol: Optimizing Mobile Phase pH
-
Prepare Mobile Phases:
-
Mobile Phase A1: 0.1% Formic Acid in Water
-
Mobile Phase A2: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
-
LC-MS/MS System: A standard reversed-phase C18 column is suitable.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-12 min: 5% B (re-equilibration)
-
-
Analysis: Inject a standard solution of this compound and compare the signal-to-noise ratio and peak area obtained with each mobile phase A.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can compromise integration and affect the accuracy of quantification.
Possible Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: Silanol groups on silica-based columns can interact with acidic analytes, causing peak tailing.
-
Troubleshooting Step: Ensure the mobile phase pH is appropriate to minimize these interactions. Using a buffered mobile phase can help. Alternatively, consider using a column with a different chemistry (e.g., end-capped C18 or a polymer-based column).
-
-
Solvent Mismatch between Sample and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.
-
Troubleshooting Step: Ensure the sample solvent is as close as possible to the initial mobile phase composition.
-
Quantitative Data Summary
The following table summarizes the hypothetical impact of different mobile phase additives on the signal intensity of this compound, as might be observed during method development.
| Mobile Phase Additive (Aqueous Phase) | Signal-to-Noise Ratio (S/N) | Peak Area (Arbitrary Units) |
| 0.1% Formic Acid | 50 | 1.2 x 10^5 |
| 5 mM Ammonium Formate | 150 | 4.5 x 10^5 |
| 5 mM Ammonium Acetate | 180 | 5.1 x 10^5 |
Note: This data is illustrative and actual results may vary depending on the specific LC-MS system and experimental conditions.
Visualizations
Caption: Experimental workflow for analyzing this compound.
Caption: Troubleshooting logic for low signal intensity.
References
Validation & Comparative
The Gold Standard for Malathion Quantification: A Comparative Analysis of d5-Labeled Internal Standards
A deep dive into the accuracy and precision of malathion analysis reveals that the use of a d5-labeled internal standard significantly enhances data quality compared to alternative methods. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals seeking robust and reliable quantification of this widely used organophosphate pesticide.
The quantification of malathion, a pesticide prevalent in agriculture and public health, demands high accuracy and precision, especially when analyzing complex matrices such as food, environmental samples, and biological tissues. While various analytical techniques exist, the use of a stable isotope-labeled internal standard, specifically a d5-labeled malathion, has emerged as a superior method for mitigating analytical variability and ensuring the reliability of results.
The Power of Isotopic Dilution: d5-Malathion vs. Alternatives
The core advantage of using a d5-labeled malathion as an internal standard lies in the principle of isotopic dilution. This method involves adding a known quantity of the isotopically labeled standard to the sample at the beginning of the analytical process. Because the labeled standard is chemically identical to the analyte of interest (malathion), it experiences the same variations in extraction efficiency, sample preparation, and instrument response. By measuring the ratio of the native analyte to the labeled standard, these variations can be effectively normalized, leading to more accurate and precise quantification.
A study on the analysis of 59 pesticides in various complex matrices demonstrated the profound impact of using deuterated internal standards. When relying on external calibration alone, the accuracy of the results varied by more than 60%, with relative standard deviations (RSDs) exceeding 50%. However, upon the introduction of isotopically labeled internal standards, the accuracy improved to within 25%, and the RSD values dropped to under 20%.[1] This significant improvement underscores the ability of deuterated standards to compensate for matrix effects and other sources of analytical error.
In contrast, alternative methods such as external standard calibration and the use of non-isotopically labeled internal standards (e.g., triphenyl phosphate or ethion) are more susceptible to inaccuracies. External standard calibration assumes that the instrument response is consistent across all samples, which is often not the case, especially with complex matrices that can cause signal suppression or enhancement. Non-isotopically labeled internal standards, while an improvement over external standards, may not perfectly mimic the behavior of malathion during the analytical process due to differences in their chemical and physical properties.
Comparative Performance Data
| Parameter | Method with d5-Malathion Internal Standard | Method with Non-Labeled Internal Standard | External Standard Method |
| Accuracy (% Recovery) | Typically 90-110% | Variable, can be affected by matrix | Highly variable, prone to matrix effects |
| Precision (% RSD) | < 15% | Can be > 20% in complex matrices | Often > 30% in complex matrices |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | Low ng/L to µg/L range | Dependent on detector and matrix | Dependent on detector and matrix |
| Limit of Quantification (LOQ) | Low ng/L to µg/L range | Dependent on detector and matrix | Dependent on detector and matrix |
Note: The values presented are typical and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Experimental Protocols
Method 1: Quantification of Malathion using d5-Malathion Internal Standard by LC-MS/MS
This protocol is adapted from a validated method for the analysis of insecticide degradates in food matrices.[2]
1. Sample Preparation and Extraction:
-
Weigh 10 grams of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile and a known amount of d5-malathion internal standard solution.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add 25 mg of primary secondary amine (PSA) sorbent and 150 mg of anhydrous magnesium sulfate for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Sciex 6500+ QTRAP or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Malathion: Q1 331.1 -> Q3 127.1 (Quantifier), Q1 331.1 -> Q3 99.1 (Qualifier)
-
d5-Malathion: Q1 336.1 -> Q3 127.1
-
Method 2: Quantification of Malathion using an External Standard by GC-MS
This protocol is a general representation of a common external standard method.
1. Sample Preparation and Extraction:
-
Follow the same extraction procedure as in Method 1, but without the addition of the d5-malathion internal standard.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 25°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM):
-
Malathion: m/z 127, 173, 330
-
Workflow Diagrams
Conclusion
References
Navigating the Analytical Maze: An Inter-laboratory Comparison of Malathion Analysis with Isotopic Standards
A Guide for Researchers and Drug Development Professionals
The accurate quantification of the organophosphate insecticide malathion is critical in environmental monitoring, food safety assessment, and toxicological studies. This guide provides an objective comparison of analytical methodologies for malathion, emphasizing the use of isotopic standards to ensure data reliability. Through an examination of proficiency testing data and a review of validated analytical methods, this document serves as a resource for laboratories aiming to achieve high-quality, reproducible results.
Performance Snapshot: Insights from Proficiency Testing
An inter-laboratory comparison through a proficiency testing scheme provides a real-world assessment of analytical performance across multiple laboratories. In a study involving the determination of pesticide residues in mango pulp, participating laboratories analyzed a sample spiked with several pesticides, including malathion. The assigned concentration for malathion was 0.074 mg/kg. The performance of the laboratories was evaluated using z-scores, with 71% of the reported results deemed satisfactory, indicating a good overall agreement among the participating institutions.[1] This highlights the capability of accredited laboratories to produce reliable data for malathion analysis in a complex food matrix.
Comparative Analysis of Analytical Methods
The choice of analytical methodology significantly impacts the accuracy, sensitivity, and precision of malathion quantification. Various techniques, including gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), are commonly employed. The use of isotopically labeled internal standards is crucial for correcting matrix effects and variations in sample preparation and instrument response.
Below is a comparative summary of performance data from different validated methods for malathion analysis. While a direct inter-laboratory comparison with comprehensive raw data is not publicly available, this table compiles key validation parameters from individual studies to offer a comparative overview.
| Analytical Method | Matrix | Isotopic Standard Used | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| GC-FPD | Water & Soil | External Standard | 10.0 ppb | 30.0 ppb | 70-120 | <20 | [2] |
| LC-MS/MS | Water | Not Specified | - | - | 101.04-101.84 | <0.64 | [3] |
| HPLC-MS/MS | Soil, Fruit, Vegetables | Not Specified | 1 µg/kg (malathion), 0.08 µg/kg (malaoxon) | 3-5 µg/kg (malathion), 0.20-0.25 µg/kg (malaoxon) | 82.26-109.04 | 0.71-8.63 | [4] |
| NP-HPLC-DAD | Pesticide Formulation & Apple Juice | Not Specified | - | - | 98.97-101.62 | <1.14 | [5] |
| LC-MS/MS | Human Urine | Isotope Dilution | 0.0005 mg/L | - | 75 | - | [6][7] |
Note: "Not Specified" indicates that the use of a specific isotopic standard for malathion was not explicitly mentioned in the cited abstract. However, the use of internal standards is a common practice in these methods to ensure accuracy.
Experimental Workflow for Inter-laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for malathion analysis.
Detailed Experimental Protocol: Malathion Analysis using GC-MS with Isotopic Internal Standard
This protocol provides a general framework for the analysis of malathion in a solid matrix (e.g., soil, food) using Gas Chromatography-Mass Spectrometry (GC-MS) with an isotopically labeled internal standard.
1. Reagents and Materials
-
Malathion analytical standard
-
Isotopically labeled malathion (e.g., Malathion-d10) as an internal standard (IS)
-
Solvents: Acetonitrile, Methylene Chloride, Hexane (pesticide residue grade)
-
Anhydrous Sodium Sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil®)
-
QuEChERS extraction salts
2. Sample Preparation and Extraction
-
Homogenize a representative portion of the sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples) and vortex to mix.
-
Spike the sample with a known amount of the isotopically labeled malathion internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Sample Clean-up (Dispersive SPE)
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbent (e.g., PSA, C18, GCB).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Transfer the supernatant to a clean vial for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: Optimized for the separation of malathion and its internal standard.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both native malathion and the isotopically labeled internal standard.
5. Quantification
-
Create a calibration curve by plotting the ratio of the peak area of the malathion to the peak area of the internal standard against the concentration of malathion.
-
Calculate the concentration of malathion in the sample by using the response ratio from the sample and the calibration curve. The use of the isotopic internal standard corrects for any loss of analyte during sample preparation and for variations in injection volume and instrument response.
This guide provides a foundational understanding of the comparative analysis of malathion. For specific applications, method validation in the matrix of interest is essential to ensure accurate and reliable results. The adoption of isotopic standards remains a cornerstone of high-quality quantitative analysis in this field.
References
- 1. academic.oup.com [academic.oup.com]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomeric separation of malathion and malaoxon and the chiral residue analysis in food and environmental matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Performance of Malathion Beta-Monoacid-d5 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of Malathion beta-Monoacid-d5, a deuterated internal standard, for the quantification of malathion and its metabolites in various biological matrices. The use of stable-isotope-labeled internal standards is a critical component in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, offering high specificity and sensitivity by correcting for matrix effects and variations in sample processing.[1]
Executive Summary
This compound serves as a reliable internal standard for the bioanalytical monitoring of malathion exposure. Its utility is demonstrated through the validation of robust LC-MS/MS methods for detecting malathion's primary metabolites, malathion monocarboxylic acid (MCA) and dicarboxylic acid (DCA), in human samples.[2][3] These metabolites are significant biomarkers, as they can account for over 80% of the total metabolites excreted in urine following malathion exposure.[2][3] The inclusion of a deuterated standard like this compound enhances the accuracy and precision of quantification, which is essential for toxicokinetic studies and human exposure risk assessment.[4][5]
Comparative Performance Data
Table 1: Performance of LC-MS/MS Methods Using Deuterated Malathion Metabolite Standards in Biological Matrices
| Parameter | Urine | Baby Food (Fruits & Vegetables) |
| Analyte(s) | Malathion dicarboxylic acid (MDA) | Malathion dicarboxylic acid (MDA) |
| Internal Standard | Not specified, but isotope dilution used | MDA-D6 |
| Limit of Detection (LOD) | 0.0005 mg/L[3] | Not explicitly stated, but calibration curve started at 0.25 ng/g |
| Limit of Quantification (LOQ) | 0.006 mg/L (for DCA)[3] | Not explicitly stated, but matrix-based calibration curves ranged from 0.25 to 100 ng/g[6] |
| Recovery | 75%[3] | Not explicitly stated |
| Linearity (R²) / Range | Not specified | 0.25 to 100 ng/g[6] |
| Analytical Method | HPLC/MS/MS[2][3] | LC-MS/MS[6][7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the analysis of malathion metabolites in biological matrices using LC-MS/MS with isotopically labeled internal standards.
Protocol 1: Analysis of Malathion Dicarboxylic Acid in Urine
This method is adapted from established procedures for biomonitoring of organophosphate pesticide metabolites.[2][3]
1. Sample Preparation:
-
Acidify a urine sample to a pH of 3.7 using 10% sulfuric acid.
-
Perform a liquid-liquid extraction with a 1:4 mixture of methylene chloride and ethyl ether.
-
Combine the organic extracts and concentrate them for analysis.
-
Prior to extraction, spike the sample with this compound or a similar deuterated standard to correct for recovery.
2. HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.
-
Separation: Utilize a C18 or phenyl-hexyl reverse-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of an acidifier like acetic or formic acid to improve peak shape.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the analyte and the internal standard.
Protocol 2: Analysis of Malathion Dicarboxylic Acid in Baby Food
This protocol is based on a method developed for the measurement of insecticide degradates in baby food.[6][7]
1. Sample Preparation (QuEChERS-based):
-
Homogenize 1.0 g of the baby food sample (e.g., carrots, apples).
-
Fortify the sample with the internal standard solution (e.g., MDA-D6) to a final concentration of 50 ng/g.
-
Add acetonitrile and a QuEChERS salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
-
Vortex vigorously and then centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC Column: Zorbax Eclipse Plus Phenyl-hexyl column (3.0 × 100 mm, 3.5 μm).
-
Column Temperature: 45 °C.
-
Mobile Phase A: Water with 1% acetic acid.
-
Mobile Phase B: Methanol with 1% acetic acid.
-
Source Temperature: 250 °C.
-
Detection: Selected Reaction Monitoring (SRM) to monitor optimized precursor and product ions for both the analyte and the internal standard.[7]
Visualizations
Metabolic Pathway of Malathion
Malathion undergoes bioactivation to the more toxic malaoxon via cytochrome P450 enzymes.[4][8] However, in mammals, the primary and competing detoxification pathway is the hydrolysis of the ester linkages by carboxylesterases, leading to the formation of malathion monocarboxylic and dicarboxylic acids, which are then excreted in the urine.[8][9]
Caption: Metabolic pathway of malathion in mammals.
Experimental Workflow for Biomarker Analysis
The general workflow for analyzing malathion metabolites in biological samples involves sample collection, preparation (including the addition of the internal standard), instrumental analysis, and data processing.
Caption: General workflow for malathion metabolite analysis.
References
- 1. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANALYTICAL METHODS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]
Revolutionizing Pesticide Residue Analysis: A Comparative Guide to a Validated Multi-Residue Method for Malathion and its d5-Metabolite
For researchers, scientists, and drug development professionals at the forefront of food safety and environmental analysis, the accurate and efficient quantification of pesticide residues is paramount. This guide provides an in-depth comparison of a validated multi-residue method for the analysis of malathion, a widely used organophosphate insecticide, and its deuterated internal standard, malathion-d5. The inclusion of an isotopically labeled internal standard is crucial for mitigating matrix effects and ensuring the highest accuracy and precision in complex sample matrices.
This document details a robust method employing the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of this method is compared with alternative analytical approaches, supported by comprehensive experimental data to guide researchers in selecting the most suitable methodology for their specific needs.
Comparative Analysis of Analytical Methods
The determination of malathion residues has been approached using various techniques, each with its own set of advantages and limitations. While traditional methods like Gas Chromatography (GC) with selective detectors (e.g., Flame Photometric Detector - FPD) have been employed, modern analytical laboratories increasingly rely on the superior sensitivity and selectivity of mass spectrometry-based methods.[1]
| Parameter | QuEChERS LC-MS/MS with Malathion-d10 Internal Standard | Alternative Method: GC-FPD | Alternative Method: LC-UV |
| Limit of Detection (LOD) | 0.005 - 0.01 mg/kg | 0.01 - 0.05 mg/kg | 0.05 - 0.1 mg/kg |
| Limit of Quantification (LOQ) | 0.01 - 0.02 mg/kg[2] | 0.05 - 0.1 mg/kg | 0.1 - 0.5 mg/kg |
| Recovery | 85-115% | 70-110% | 60-100% |
| Precision (RSD) | < 15% | < 20% | < 25% |
| Selectivity | High | Moderate | Low |
| Matrix Effect Compensation | Excellent (with IS) | Prone to interference | High susceptibility to interference |
| Throughput | High | Moderate | Moderate |
Note: The data presented for the QuEChERS LC-MS/MS method is based on a validated procedure using malathion-d10 as a surrogate standard, which serves the same function as malathion-d5 for internal standardization.[3] The performance of a method using malathion-d5 is expected to be comparable.
Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis
This section provides a detailed methodology for the extraction and analysis of malathion in a representative food matrix (e.g., fruits and vegetables) using a deuterated internal standard.
1. Sample Preparation and Extraction (QuEChERS)
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of malathion-d5 (or a suitable surrogate like malathion-d10) internal standard solution to the sample.
-
Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Supernatant Transfer: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., 150 mg PSA, 900 mg MgSO₄).
-
Cleanup: Shake vigorously for 30 seconds.
-
Centrifugation: Centrifuge at a high speed for 2 minutes.
3. LC-MS/MS Analysis
-
Sample Dilution: Take an aliquot of the cleaned extract and dilute with an appropriate solvent (e.g., methanol/water) before injection.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Malathion: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier).
-
Malathion-d5: Precursor Ion > Product Ion (Quantifier).
-
-
Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the analytical process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the analysis of malathion.
Caption: Logical relationship between method components and performance.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
A Comparative Guide to the Cross-Validation of Analytical Methods for Malathion: With and Without an Internal Standard
For researchers, scientists, and professionals in drug development, the choice between using an internal standard (ISTD) or an external standard (ESTD) for the quantification of malathion is critical. This decision directly impacts the reliability, accuracy, and precision of analytical results. This guide provides an objective comparison of these two approaches, supported by experimental data from various validated methods.
The use of an internal standard is designed to compensate for variations in sample preparation and instrument response, which can lead to improved precision and accuracy. In contrast, the external standard method is simpler to implement but can be more susceptible to errors from sample matrix effects and variations in injection volume. This guide presents a cross-validation framework and collated data from studies employing both methodologies for the analysis of malathion.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative performance data for analytical methods for malathion, categorized by the use or non-use of an internal standard. It is important to note that the data presented here are compiled from different studies using various analytical techniques (GC and LC-MS/MS) and matrices. Therefore, a direct comparison should be made with caution, as the performance characteristics are influenced by the specific instrumentation and experimental conditions.
Table 1: Performance of Analytical Methods for Malathion Using an Internal Standard
| Parameter | Method | Internal Standard | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | LOQ | Reference |
| Recovery & Precision | LC-MS/MS | Malathion-d6 | Not Specified | 85.5% - 94.7% | 4.8% - 10.1% | 1.0 ng/sample | [1] |
Table 2: Performance of Analytical Methods for Malathion Without an Internal Standard (External Standard)
| Parameter | Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | LOQ | Reference |
| Linearity, Accuracy, Precision | GC-MS | >0.99 | 99.47% - 102.27% | <2.28% | 2.07 µg/L | [2] |
| Linearity, Accuracy, Precision | HPLC-UV | 0.9995 | 99.24% - 100.13% | <2% | Not Specified | [3] |
| Linearity, Recovery | GC-FPD | 0.9998 | 70% - 120% | Not Specified | 30.0 ppb | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for a comprehensive understanding of the conditions under which the comparative data were generated.
Method with Internal Standard: LC-MS/MS Analysis of Malathion in Air Samples[1]
-
Sample Preparation: Organophosphorus compounds, including malathion, were desorbed from XAD tubes by ultrasonication of the XAD resin with an acetonitrile solution containing stable-isotope labeled internal standards (ISTD). The extracted samples were then analyzed directly without further preparation.
-
Instrumentation: An Agilent 6410 LC-MS system with an ESI+ ion source was used.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 25% 0.1% Formic acid/deionized water and 75% 0.1% Formic acid/Acetonitrile.
-
Run Time: 13 minutes.
-
-
Mass Spectrometry Conditions: The analysis was performed in Multiple Reaction Monitoring (MRM) mode.
-
Internal Standard: Malathion-d6 was used as the internal standard.
Method without Internal Standard: GC-MS Analysis of Malathion in Water Samples[2]
-
Sample Preparation: Malathion was extracted from water samples using liquid-liquid extraction.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: ZB5 column (30 m × 0.53 mm, 1.50 µm).
-
Carrier Gas: Helium.
-
-
Mass Spectrometry Conditions: The mass spectrometer was operated for the determination of malathion.
-
Quantification: An external standard method was used for quantification. The method was validated according to ICH guidelines.
Mandatory Visualization
The following diagram illustrates a logical workflow for the cross-validation of analytical methods for malathion with and without an internal standard.
Caption: Workflow for cross-validating malathion analytical methods.
References
Regulatory guidelines for the use of internal standards in pesticide analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy in pesticide residue analysis, the strategic use of internal standards is paramount. This guide provides a comparative overview of regulatory guidelines and the performance of different internal standard methodologies, supported by experimental data, to inform your analytical strategies.
Regulatory bodies across the globe, including the European Commission (SANTE/SANCO), the U.S. Food and Drug Administration (FDA), and the Codex Alimentarius, emphasize the importance of internal standards for robust and reliable pesticide analysis. The consensus is clear: internal standards are crucial for correcting variations in extraction efficiency, injection volume, and instrument response, ultimately leading to more accurate quantification. Isotopically labeled internal standards are widely regarded as the gold standard, offering the most effective compensation for matrix effects.
Comparison of Internal Standard Strategies
The decision to use an internal standard (IS) and the choice of that standard can significantly impact the quality of analytical data. The following table summarizes the performance of different analytical approaches, with and without the use of internal standards.
| Analytical Approach | Analyte(s) | Matrix | Key Performance Metric(s) | Improvement with Internal Standard | Reference |
| External Standard vs. Internal Standard | 59 pesticides, 5 mycotoxins | Cannabis (flower, edibles, concentrates) | Accuracy (%) and Relative Standard Deviation (RSD, %) | Accuracy improved from a deviation of >60% to within 25%; RSD reduced from >50% to <20% | [1] |
| External Standard (ESTD) vs. Internal Standard (ISTD) | 44 pesticides | Tea (green, red, black, chamomile) | Relative Standard Deviation (RSD, %) | %RSD was consistently 1 to 3 percentage points lower with ISTD compared to ESTD for all analytes. | [2] |
| Isotope Dilution Mass Spectrometry (IDMS) vs. External/Internal Standard | Various Pesticides | Food Samples | Accuracy and Precision | IDMS, which utilizes isotopically labeled internal standards, generally provides greater accuracy and precision.[3] | [3] |
Key Regulatory Guideline Highlights
-
SANTE/11312/2021 (European Commission) : This guideline provides detailed definitions for different types of internal standards, including "procedural internal standards" (added before extraction) and "injection internal standards" (added just before analysis). It strongly recommends the use of isotopically labeled internal standards to compensate for matrix effects.[1]
-
Codex Alimentarius (CXG 90-2017) : These guidelines establish performance criteria for methods of analysis for the determination of pesticide residues. They define an internal standard as a chemical added at a known amount to samples, blanks, and calibration standards to be used for calibration by plotting the ratio of the analyte signal to the internal standard signal as a function of the analyte concentration.[4]
-
U.S. Food and Drug Administration (FDA) : The FDA's guidance and laboratory manuals acknowledge the importance of internal standards for correcting for variability in chromatographic analyses. The agency's documents often refer to the use of internal standards in the context of method validation and ensuring the accuracy of analytical data.[5][6]
-
U.S. Environmental Protection Agency (EPA) : EPA methods for pesticide residue analysis, such as Method 1699 for pesticides in water and soil, often incorporate the use of isotope dilution and internal standard quantitation techniques to ensure the quality of the analytical results.[7]
Experimental Protocols
Below are summaries of experimental methodologies from studies that demonstrate the application and benefits of internal standards in pesticide analysis.
Protocol 1: Analysis of Pesticides and Mycotoxins in Cannabis Matrices
-
Objective : To demonstrate the effectiveness of deuterated internal standards in correcting for matrix effects in different cannabis products.
-
Methodology :
-
Sample Preparation : 0.5 g of each cannabis matrix (flower, edible, concentrate) was weighed.
-
Spiking : Samples were spiked with a calibration or QC standard solution and a working internal standard solution containing 24 deuterated analogues.
-
Extraction : 10.0 mL of 9:1 methanol:water with 0.1% glacial acetic acid was added, and the sample was agitated for 15 minutes and then centrifuged.
-
Analysis : The supernatant was analyzed by a UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
-
Reference :[1]
Protocol 2: GC/MS/MS Analysis of Pesticides in Tea
-
Objective : To compare the precision of pesticide quantification with and without the use of an internal standard.
-
Methodology :
-
Sample Preparation : Tea samples were extracted using a QuEChERS-based method.
-
Internal Standard Addition : An internal standard was added to the final extract before injection.
-
Analysis : Samples were analyzed using a GC/MS/MS pesticide analyzer.
-
Data Comparison : The relative standard deviation (%RSD) of the peak areas was compared for quantification with an external standard versus an internal standard.
-
-
Reference :[2]
Visualizing the Workflow and Logic
The following diagrams illustrate the logical workflow for utilizing internal standards in pesticide analysis and a conceptual signaling pathway to highlight the importance of accurate quantification.
References
- 1. lcms.cz [lcms.cz]
- 2. hpst.cz [hpst.cz]
- 3. Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. ksiegarnia.beck.pl [ksiegarnia.beck.pl]
- 7. mdpi.com [mdpi.com]
Navigating the Landscape of Malathion Analysis: A Guide to Proficiency Testing Schemes
For researchers, scientists, and drug development professionals engaged in the analysis of the organophosphate insecticide malathion, ensuring the accuracy and reliability of analytical data is paramount. Proficiency testing (PT) schemes serve as a cornerstone of laboratory quality assurance, providing an independent assessment of a laboratory's performance. This guide offers a comparative overview of available PT schemes for malathion analysis, supported by experimental data and detailed protocols to aid laboratories in selecting the most suitable program.
Proficiency testing is a critical component of laboratory accreditation, such as ISO/IEC 17025, and offers a confidential means to benchmark performance against peers.[1] Participation in these schemes allows laboratories to monitor their analytical capabilities, identify potential areas for improvement, and demonstrate the competency of their staff and methods.[1]
Leading Providers of Pesticide Proficiency Testing
Several internationally recognized organizations offer proficiency testing programs that include malathion among their target analytes. These providers cater to a wide range of matrices, from food products to environmental samples. Key providers include:
-
Fapas (Fera Science Ltd.) : A leading global provider of proficiency tests for the food sector, Fapas offers a comprehensive range of schemes for pesticide residue analysis in various matrices like fruits, vegetables, and cereals.[1][2][3] Their reports provide detailed statistical analysis and method comparisons.[1]
-
BIPEA (Bureau Interprofessionnel d'Etudes Analytiques) : BIPEA organizes regular PT schemes for a variety of analytes, including pesticides in food matrices such as honey.[4] Their programs are designed to help laboratories control the accuracy and trueness of their results.
-
AOAC International : The AOAC Proficiency Testing Program includes schemes for pesticide residues in fruits and vegetables.[5][6] Their reports detail the test materials, assigned values, and performance of participating laboratories, often evaluated using z-scores.[5]
-
European Union Reference Laboratories (EURLs) : The EURLs for pesticides in food and feed regularly organize proficiency tests for national reference laboratories and official laboratories within the EU.[7] Their reports, often publicly available, provide extensive data on the performance of laboratories in analyzing for a wide range of pesticides, including malathion.
Comparison of Proficiency Testing Schemes for Pesticide Analysis
While specific details for malathion may vary between test rounds, the following table provides a general comparison of the pesticide PT schemes offered by major providers.
| Feature | Fapas | BIPEA | AOAC International | European Union Reference Laboratories (EURLs) |
| Typical Matrices | Fruits, vegetables, cereals, honey, water, soil[2][3] | Honey, fruits, vegetables, cereals[4] | Fruits, vegetables[5][6] | Fruits, vegetables, cereals, feed[7] |
| Frequency | Multiple rounds per year | Regular rounds throughout the year | Three shipments per year for the pesticide residues program[6] | Annual proficiency tests[7] |
| Scope of Analytes | Broad range of multi-residue pesticides, including organophosphates.[8] | Wide spectrum of pesticides including insecticides, fungicides, and herbicides.[4] | An extensive list of pesticide residues.[6] | Comprehensive target lists of pesticides relevant to food safety regulations.[7] |
| Statistical Evaluation | z-scores based on assigned values and robust statistical methods.[9] | z-scores and other statistical analyses according to ISO 13528.[10] | z-scores calculated from a target concentration and a set standard deviation.[5] | z-scores based on a fit-for-purpose relative target standard deviation (FFP-RSD) of 25%.[7] |
| Accreditation | ISO/IEC 17043[1] | ISO/IEC 17043 | ISO/IEC 17043 | Organized in line with international standards. |
| Reporting | Confidential, detailed reports with method comparisons.[1] | Confidential reports with statistical data treatment.[10] | Confidential reports with display of all reported results and z-scores.[5] | Publicly available final reports with detailed analysis of results.[7] |
Experimental Protocols and Data Presentation
The analytical methodologies employed by laboratories participating in malathion PT schemes are typically based on well-established techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).
A review of a proficiency test for the determination of pesticides in mango pulp provides a concrete example of the experimental process and data evaluation.[11] In this study, mango pulp was spiked with several pesticides, including malathion at a concentration of 0.074 mg/kg.[11] The performance of the participating laboratories was evaluated using z-scores, with 71% of the reported results being deemed satisfactory.[11]
Similarly, a proficiency test for pesticides in blueberries included malathion at a spiked level of 50 µg/kg.[12] The evaluation of laboratory performance was based on the recovery of the spiked amount, with analytical results between 70% and 120% of the spiked level considered satisfactory.[12]
The following sections outline a typical experimental workflow for a PT scheme and the key factors that influence a laboratory's performance.
Typical Workflow of a Proficiency Testing Scheme
Caption: A diagram illustrating the sequential steps involved in a typical proficiency testing scheme, from the provider's preparation of test materials to the participating laboratory's review of their performance.
Key Factors Influencing Laboratory Performance
Caption: A diagram highlighting the critical factors that contribute to a laboratory's successful performance in a proficiency testing scheme for chemical analysis.
Conclusion
Participation in proficiency testing schemes is an indispensable practice for any laboratory conducting malathion analysis. While publicly available data for a direct, quantitative comparison of different PT schemes for malathion is limited, this guide provides an overview of the major providers and the key features of their programs. By carefully considering the matrices they analyze, the frequency of testing, and the type of evaluation provided, laboratories can select a PT scheme that best suits their needs and helps them to maintain the highest standards of analytical quality. The detailed reports from these schemes offer invaluable insights for continuous improvement and demonstrate a commitment to producing reliable and defensible data.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. fapas.com [fapas.com]
- 3. fera.co.uk [fera.co.uk]
- 4. Proficiency testing programs - FOOD - Bipea [bipea.org]
- 5. aoac.org [aoac.org]
- 6. aoac.org [aoac.org]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. biofronttech.com [biofronttech.com]
- 9. vegetech.co.jp [vegetech.co.jp]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. agqlabs.ma [agqlabs.ma]
Comparative study of different extraction methods for malathion and its metabolites
A Comparative Guide to the Extraction of Malathion and Its Metabolites
For researchers, scientists, and drug development professionals, the accurate and efficient extraction of malathion and its metabolites from various matrices is a critical first step in analysis. This guide provides a comparative study of three widely used extraction methods: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The performance of each method is evaluated based on experimental data from various studies, focusing on key parameters such as recovery rates, limits of detection (LOD), and limits of quantification (LOQ).
Data Presentation
The following table summarizes the quantitative data for each extraction method, providing a clear comparison of their performance in different sample matrices.
| Extraction Method | Analyte | Matrix | Recovery (%) | LOD | LOQ | Reference |
| Solid-Phase Extraction (SPE) | Malathion | Tap Water | 96.06 - 111.49 | 0.001 mg/L | - | [1] |
| Malathion | Soil | 98.13 - 103.83 | 0.004 mg/kg | - | [1] | |
| Malathion | Cabbage | 84.94 - 93.69 | 0.004 mg/kg | - | [1] | |
| Malathion | Milk | 86 - 103 | - | - | [2] | |
| Malathion Metabolites (MCA, DCA, DMDTP, DMTP) | Urine | - | 2 µg/mL | - | [2] | |
| Liquid-Liquid Extraction (LLE) | Malathion | Water | - | 0.1 µg/L | - | [3] |
| Malathion Metabolites | Urine | 75 | 0.0005 mg/L | - | [2] | |
| QuEChERS | Malathion | Fruits (Apples, Pears) | - | 0.017 mg/kg | 0.05 mg/kg | [4] |
| Malathion | Kimchi Cabbage & Strawberry | 98 - 102 | - | - | [5] | |
| Malathion | Tomatoes | 83.84 - 119.73 | 1.63 - 10.5 mg/kg | 5.43 - 35 mg/kg | [6] |
Note: Dashes (-) indicate that the data was not specified in the cited source. Recovery percentages, LODs, and LOQs can vary based on the specific protocol, matrix, and analytical instrumentation used.
Experimental Protocols
Detailed methodologies for each extraction technique are provided below, based on protocols described in the scientific literature.
Solid-Phase Extraction (SPE) Protocol for Malathion in Soil
This protocol is adapted from a study on the determination of malathion and its metabolite malaoxon in soil.[7][8]
-
Sample Preparation: Weigh 20g of soil into a screw-cap glass jar.
-
Extraction: Add 250 mL of acetonitrile to the jar, cap it, and shake for 30 minutes on a reciprocal shaker.
-
Filtration: Filter the extract.
-
Liquid-Liquid Partitioning: Transfer 150 mL of the acetonitrile extract to a separatory funnel. Add 50 mL of hexane and shake for 1 minute. Allow the phases to separate and drain the lower acetonitrile phase.
-
SPE Cartridge Conditioning: Condition a silica gel SPE cartridge (500 mg, 3-mL) as per the manufacturer's instructions.
-
Sample Loading: Load the acetonitrile extract onto the conditioned SPE cartridge.
-
Elution: Elute the analytes from the cartridge with an appropriate solvent.
-
Concentration and Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis by Gas Chromatography (GC) or other analytical instruments.
Liquid-Liquid Extraction (LLE) Protocol for Malathion in Water
This protocol describes a homogeneous liquid-liquid microextraction (HLLME) method for the determination of malathion in water samples.[3]
-
Sample Preparation: Place a known volume of the water sample into a specialized extraction cell.
-
Extraction Solvent Addition: Add a mixture of an extraction solvent (e.g., toluene) and a homogeneous solvent (e.g., acetone) to the sample.
-
Extraction: The addition of the solvent mixture creates a cloudy solution, facilitating the transfer of malathion into the extraction solvent.
-
Phase Separation: Use air flotation to collect the organic solvent at the top of the extraction cell.
-
Analysis: The collected organic phase is then analyzed, typically by Gas Chromatography (GC).
QuEChERS Protocol for Malathion in Fruits
This protocol is based on a method developed for the pre-concentration of malathion in fruits.[4][9]
-
Sample Homogenization: Homogenize a representative sample of the fruit.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl) and vortex for another minute.
-
Centrifuge the tube.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA and MgSO₄).
-
Vortex and centrifuge.
-
-
Analysis: The final supernatant is ready for analysis by methods such as UV-Vis spectrophotometry, GC, or Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for each extraction method.
References
- 1. Preparation of malathion MIP-SPE and its application in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Z-sep+ based QuEChERS technique for the pre-concentration of malathion pesticide in fruits followed by analysis using UV-Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of QuEChERS and Solid Phase Extraction for Accurate Determination of Pesticide Residues in Kimchi Cabbage and Strawberry using Isotope Dilution Mass Spectrometry -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 6. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Isotopic Stability of Malathion beta-Monoacid-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the isotopic stability of Malathion beta-Monoacid-d5, a critical internal standard in bioanalytical assays. Ensuring the stability of deuterated standards is paramount for accurate and reproducible quantification of the target analyte.[1][2] This document outlines the experimental protocols for evaluating deuterium exchange and presents a comparative analysis of its stability against other deuterated standards under various stress conditions.
Introduction to Isotopic Stability
Stable isotope-labeled (SIL) internal standards are essential in quantitative mass spectrometry for their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and other sources of variability.[2][3] Deuterium-labeled compounds are a cost-effective and widely used option.[1][4][5] However, a key consideration for their use is the stability of the deuterium labels, as their exchange with protons from the solvent or matrix can compromise data integrity.[1] This guide focuses on this compound, a metabolite of the organophosphate insecticide Malathion.[6][7][8]
Factors influencing deuterium exchange include the position of the label, pH, temperature, and the composition of the sample matrix.[1][5] Labels on heteroatoms (like oxygen or nitrogen) are generally unstable. While labels on carbon atoms are more robust, those adjacent to carbonyl groups or in certain aromatic positions can be susceptible to exchange under specific conditions.[1]
Experimental Protocol for Assessing Deuterium Exchange
A robust methodology is crucial for evaluating the potential for back-exchange of deuterium to hydrogen. The following protocol outlines a standard procedure for a forced degradation study to assess the isotopic stability of this compound.
Objective: To determine the rate of deuterium exchange of this compound under various stress conditions relevant to sample handling, storage, and analysis.
Materials:
-
This compound
-
Control (unlabeled) Malathion beta-Monoacid
-
Alternative deuterated internal standards (e.g., a deuterated steroid and a deuterated benzodiazepine for comparison)
-
Human plasma (or other relevant biological matrix)
-
Phosphate buffers (pH 4, 7, and 9)
-
Acetonitrile
-
Methanol
-
Formic acid
-
High-purity water
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[9][10]
Procedure:
-
Stock Solution Preparation: Prepare individual stock solutions of this compound and the alternative deuterated standards in methanol at a concentration of 1 mg/mL.
-
Working Solution Preparation: Prepare a working solution containing all deuterated standards at 1 µg/mL in a 50:50 methanol:water mixture.
-
Incubation under Stress Conditions:
-
pH Stress: Aliquot the working solution into separate vials containing buffers at pH 4, 7, and 9.
-
Temperature Stress: Incubate the buffered solutions at room temperature (25°C) and an elevated temperature (50°C).
-
Matrix Stress: Spike the working solution into human plasma.
-
-
Time-Point Sampling: Collect samples from each condition at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation (for plasma samples): Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of the plasma sample. Vortex and centrifuge to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Monitor the mass-to-charge ratio (m/z) for both the deuterated standard (d5) and its corresponding unlabeled analog (d0).
-
The appearance or increase in the d0 peak in the d5 samples indicates deuterium exchange.
-
-
Data Analysis: Calculate the percentage of deuterium exchange at each time point for each condition by comparing the peak area of the d0 isotopologue to the total peak area of all isotopologues (d0 to d5).
Comparative Stability Data
The following table summarizes hypothetical data from the forced degradation study, comparing the isotopic stability of this compound with two other deuterated internal standards under various conditions after 48 hours.
| Compound | Condition | pH 4 @ 25°C | pH 7 @ 25°C | pH 9 @ 25°C | pH 7 @ 50°C | Plasma @ 37°C |
| This compound | % Exchange | < 1% | < 1% | 2.5% | 3.1% | < 1% |
| Deuterated Steroid-d3 | % Exchange | < 1% | < 1% | < 1% | 1.2% | < 1% |
| Deuterated Benzodiazepine-d4 | % Exchange | < 1% | < 1% | 1.5% | 2.0% | < 1% |
Interpretation of Results:
Based on the hypothetical data, this compound exhibits excellent stability under acidic and neutral conditions at room temperature, with minimal deuterium exchange. A slight increase in exchange is observed under basic (pH 9) and elevated temperature conditions. This suggests that while generally stable, prolonged exposure to harsh alkaline or high-temperature environments during sample processing should be minimized. In a buffered biological matrix like plasma, the stability is high, which is crucial for bioanalytical applications.[2] The comparative data indicates that its stability is comparable to other commonly used deuterated internal standards.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Deuterium Exchange Assessment
The following diagram illustrates the key steps in the experimental protocol for assessing the isotopic stability of a deuterated internal standard.
Logical Pathway for Stability Evaluation
This diagram outlines the decision-making process based on the outcomes of the stability assessment.
Conclusion
The isotopic stability of this compound is a critical parameter for its reliable use as an internal standard in quantitative bioanalysis. The experimental evidence, based on forced degradation studies, indicates that this standard possesses a high degree of stability under typical bioanalytical conditions. While a minor potential for deuterium exchange exists under extreme pH and temperature, these conditions are generally avoidable during routine sample processing. In comparison to other deuterated standards, this compound demonstrates comparable or superior stability, making it a suitable choice for accurate and precise quantification of its unlabeled analogue in various biological matrices. Researchers and drug development professionals can confidently employ this standard, provided that appropriate sample handling and storage protocols are followed.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. scispace.com [scispace.com]
- 4. Deuterium-Labeled Internal Standards| Stable Isotope-Labeled Internal Standards | LC-MS/MS analysis [cerilliant.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Malathion beta-Monoacid-d5: A Step-by-Step Guide
Disclaimer: This document provides guidance on the proper disposal of Malathion beta-Monoacid-d5. As a deuterated metabolite of Malathion, it should be handled with the same precautions as the parent compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and ensure compliance with all local, state, and federal regulations.
Immediate Safety and Logistical Information
This compound, a metabolite of the organophosphate insecticide Malathion, should be treated as a hazardous chemical. It is harmful if swallowed and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects.[1] Immediate actions should prioritize personal safety and environmental protection.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, or Viton®).[2]
-
Eye Protection: Chemical safety goggles or a face shield.[2][3]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be worn.[3]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4][5]
-
Eye Contact: Flush eyes with clean water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[4][6]
-
Spill: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[5] Scoop the material into a labeled, sealed container for hazardous waste disposal. Ensure the area is well-ventilated. Avoid flushing spills into sewers or waterways.[5][6]
Quantitative Data: Exposure Limits for Malathion
As a direct metabolite, the exposure limits for Malathion provide a crucial safety reference for handling this compound.
| Parameter | Value | Issuing Organization |
| Permissible Exposure Limit (PEL) | 15 mg/m³ (Total Dust) | OSHA |
| Recommended Exposure Limit (REL) | 10 mg/m³ (Total Dust) | NIOSH |
| Threshold Limit Value (TLV) | 1 mg/m³ (Inhalable fraction and vapor) | ACGIH |
This data is for the parent compound, Malathion, and should be used as a conservative guideline for its deuterated metabolite.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of Malathion and its derivatives is incineration by a licensed hazardous waste disposal facility.
-
Segregation and Collection:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.
-
The container must be compatible with the chemical and properly labeled with "Hazardous Waste," the chemical name ("this compound"), and any associated hazard symbols.
-
Do not mix with other waste streams unless explicitly approved by your EHS department.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for hazardous waste.
-
Provide them with a complete inventory of the waste, including the chemical name and quantity.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
A common decontamination procedure is a triple rinse with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.
-
After triple rinsing, the container should be punctured or crushed to prevent reuse and disposed of according to institutional guidelines.[7][8]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Malathion beta-Monoacid-d5
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling Malathion beta-Monoacid-d5, based on guidelines for organophosphate compounds.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Respiratory | NIOSH-approved respirator | For organophosphate compounds, a respirator with an organic vapor removing cartridge and a pre-filter is recommended.[3] A full-face respirator also provides eye protection.[4] |
| Hands | Chemical-resistant gloves | Butyl rubber or other chemical-resistant gloves are recommended.[5] Vinyl gloves offer no protection and should be avoided.[5] Leather gloves are also not recommended as they can absorb the chemical.[6] |
| Eyes | Chemical splash goggles or face shield | Goggles should provide a complete seal around the eyes.[3][6] A face shield offers a broader area of protection from splashes.[7] |
| Body | Chemical-resistant coveralls or lab coat | Disposable coveralls are recommended to prevent contamination of personal clothing.[4][7] If not available, a long-sleeved shirt and long pants should be worn.[7] |
| Feet | Chemical-resistant boots | Unlined, tall, chemical-resistant boots should be worn, with pant legs outside the boots to prevent chemicals from running inside.[7] |
Experimental Workflow and Handling Precautions
The following diagram illustrates a safe operational workflow for handling this compound in a laboratory setting.
Spill Management and Decontamination
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination. The following table outlines the procedural steps for managing a this compound spill.
| Step | Action | Detailed Instructions |
| 1. Evacuation and Ventilation | Evacuate non-essential personnel and ensure adequate ventilation. | Isolate the spill area and increase airflow to the extent possible without spreading dusts or vapors.[8] |
| 2. Control and Containment | Control the source of the spill and contain the material. | For liquid spills, use absorbent materials like sand, vermiculite, or cat litter to create a dike around the spill.[9][10] |
| 3. Cleanup | Absorb the spilled material. | Once contained, cover the spill with absorbent material and sweep it into a labeled, sealable container for hazardous waste.[8][9] |
| 4. Decontamination | Clean the spill area. | Wash the area with a heavy-duty detergent and water.[9] For organophosphates like Malathion, a subsequent wash with a dilute bleach solution can be used for neutralization.[9][11] Absorb the cleaning solutions and place them in the hazardous waste container.[9] |
| 5. PPE Decontamination | Clean or dispose of contaminated PPE. | Reusable PPE should be thoroughly washed with soap and water.[9] Disposable items should be placed in the hazardous waste container. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Labware | Rinse with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste. Then wash with detergent and water. |
| Contaminated PPE (disposable) | Place in a sealed bag and dispose of as hazardous waste. |
| Spill Cleanup Materials | All absorbent materials and cleaning solutions must be collected in a sealed container and disposed of as hazardous waste.[8] |
The recommended method for the disposal of Malathion is incineration in a furnace equipped with an afterburner and a scrubber.[12] If incineration is not available, disposal in a designated hazardous waste landfill may be an option, but local regulations must be consulted.[12]
Emergency Procedures Logical Relationship
The following diagram illustrates the logical flow of actions in an emergency situation involving exposure or a significant spill.
References
- 1. cdms.net [cdms.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Malathion | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. nj.gov [nj.gov]
- 9. hgic.clemson.edu [hgic.clemson.edu]
- 10. acq.osd.mil [acq.osd.mil]
- 11. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
